TM-25659
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQNLYGMQJUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TM-25659
COMPOUND NAME: 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine] (TM-25659)
OVERVIEW: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell differentiation. By modulating TAZ activity, this compound promotes osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation.[1][2] This dual activity suggests its therapeutic potential in managing metabolic diseases such as obesity and osteoporosis.[1][2] Furthermore, this compound has been shown to improve insulin resistance and inflammation in skeletal muscle.[3]
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to modulate the subcellular localization and activity of TAZ. TAZ is a downstream effector of the Hippo signaling pathway and acts as a molecular switch in determining the fate of mesenchymal stem cells.
Key Molecular Interactions:
-
TAZ Nuclear Translocation: this compound enhances the localization of TAZ to the nucleus in a dose-dependent manner.
-
Regulation of Osteogenesis: In the nucleus, TAZ acts as a co-activator for the Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. This compound augments the TAZ-induced activation of RUNX2, leading to increased expression of osteogenic genes and enhanced osteoblast differentiation. Mechanistically, this compound promotes the formation of a TAZ-Runx2 complex, which is then recruited to the promoter of osteocalcin, enhancing its transcription.
-
Suppression of Adipogenesis: TAZ suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor for adipocyte differentiation. This compound facilitates the suppressive activity of TAZ on PPARγ, thereby attenuating adipocyte differentiation. This leads to a decrease in the expression of adipogenic markers such as aP2 and adiponectin.
Signaling Pathway
The mechanism of this compound is intrinsically linked to the TAZ-mediated regulation of cell differentiation.
Caption: this compound promotes TAZ nuclear translocation, leading to co-activation of RUNX2 and suppression of PPARγ.
Secondary Mechanisms and Effects
Beyond its primary effects on bone and fat cell differentiation, this compound exhibits other important pharmacological activities:
-
Insulin Sensitization and Anti-inflammatory Effects: In skeletal muscle, this compound has been shown to improve palmitate-induced insulin resistance and inflammation. This effect is mediated by the activation of the GCN2 pathway, leading to increased expression and secretion of Fibroblast Growth Factor 21 (FGF21). The beneficial effects of this compound on insulin sensitivity were diminished by FGF21 siRNA, confirming the role of this pathway.
-
In Vivo Efficacy:
-
Obesity Model: In a high-fat diet-induced obesity mouse model, this compound treatment led to a substantial decrease in weight gain. However, another study showed improvements in insulin sensitivity and inflammation without affecting body weight or food intake.
-
Bone Loss Model: this compound has been shown to suppress bone loss in vivo.
-
GCN2 Pathway Activation
Caption: this compound activates the GCN2 pathway, leading to increased FGF21 and reduced insulin resistance.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats, demonstrating favorable drug-like properties.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 0.5–5 mg/kg | 2–10 mg/kg |
| Half-life (t1/2) | 4.60–7.40 h | ~10 h (at 10 mg/kg) |
| Systemic Clearance | 0.434–0.890 mL·h−1·kg−1 | N/A |
| Volume of Distribution (steady-state) | 2.02–4.22 mL/kg | N/A |
| Absolute Oral Bioavailability | N/A | 50.9% |
| Plasma Protein Binding | ~99.2% | ~99.2% |
| Excretion | <1% in urine, 43.6% in bile | N/A |
Metabolism: this compound is metabolized through Phase I and II reactions in rat liver microsomes. It does not appear to inhibit CYP450 enzymes.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Cannulation: The jugular and femoral veins were cannulated with polyethylene tubing for drug administration and blood sampling.
-
Drug Formulation: this compound was dissolved in a vehicle of DMSO/PEG400/distilled water (0.5:4:5.5, v/v).
-
Administration:
-
Intravenous (IV): 2 mL/kg injection.
-
Oral (PO): 2 mL/kg by gavage.
-
-
Dose: 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Throughput Screening for TAZ Modulators
-
Objective: To identify small molecule compounds that enhance the nuclear localization of TAZ.
-
Methodology: A library of low molecular weight compounds was screened using a cell-based assay designed to detect changes in TAZ subcellular localization. The specifics of the high-throughput screening assay itself are not detailed in the provided search results.
In Vivo Bone Formation Assay
-
Objective: To assess the effect of this compound on bone regeneration in vivo.
-
Model: Adipose-derived stem cells (ADSCs) loaded with porous β-tricalcium phosphate (β-TCP) scaffolds.
-
Administration: this compound was administered either by transient treatment of ADSCs before implantation or by intraperitoneal injection post-implantation.
-
Analysis: Enhanced bone regeneration was evaluated through histological and other relevant analyses of the explanted scaffolds.
Experimental Workflow: In Vivo Bone Formation
Caption: Workflow for assessing the in vivo bone formation potential of this compound using ADSCs and β-TCP scaffolds.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
TM-25659 and TAZ nuclear localization
An In-depth Technical Guide on TM-25659 and TAZ Nuclear Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcriptional co-activator with PDZ-binding motif (TAZ) is a critical regulator of mesenchymal stem cell differentiation. Its subcellular localization is a key determinant of its activity, with nuclear TAZ promoting osteogenesis and suppressing adipogenesis. The small molecule this compound has been identified as a modulator of TAZ, capable of enhancing its nuclear localization. This technical guide provides a comprehensive overview of the role of this compound in promoting TAZ nuclear localization, its downstream effects, and detailed protocols for studying these mechanisms.
Introduction
The Hippo signaling pathway plays a crucial role in organ size control, and its dysregulation is implicated in various cancers. The downstream effectors of this pathway, Yes-associated protein (YAP) and TAZ, are transcriptional co-activators that, when translocated to the nucleus, regulate gene expression related to cell proliferation and differentiation.[1][2] Specifically, nuclear TAZ interacts with transcription factors such as Runt-related transcription factor 2 (RUNX2) to promote osteoblast differentiation and suppresses the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) to inhibit adipocyte differentiation.[3][4]
This compound, with the chemical name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, was identified through high-throughput screening as a potent modulator of TAZ. Studies have demonstrated that this compound enhances the nuclear localization of TAZ in a dose-dependent manner, thereby promoting osteogenic differentiation and suppressing adipogenic differentiation. This makes this compound a promising therapeutic candidate for metabolic diseases such as osteoporosis and obesity.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on TAZ nuclear localization and subsequent gene activation. The data is compiled from studies using C3H10T1/2 mesenchymal stem cells.
| Treatment Condition | Parameter Measured | Result | Reference |
| This compound (0, 1, 5, 10 µM) for 2h | TAZ protein levels in nuclear vs. cytosolic fractions | Dose-dependent increase in nuclear TAZ | |
| This compound (10 µM) for 24h | Interaction between exogenous TAZ and endogenous RUNX2 | Enhanced binding of TAZ to RUNX2 | |
| This compound (10 µM) for 96h | TAZ occupation of the osteocalcin (OCN) promoter | Increased fold-enrichment of TAZ on the OCN promoter |
Signaling Pathway and Mechanism of Action
This compound promotes the nuclear translocation of TAZ. In the nucleus, TAZ acts as a transcriptional co-activator for RUNX2, enhancing the expression of osteogenic genes like osteocalcin. Concurrently, nuclear TAZ binds to and inhibits PPARγ, a key transcription factor for adipogenesis, thereby suppressing the differentiation of mesenchymal stem cells into adipocytes.
Experimental Protocols
Cell Culture and Treatment
This protocol is for the maintenance of the C3H10T1/2 cell line and treatment with this compound.
-
Cell Line: C3H10T1/2, Clone 8 (ATCC CCL-226).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells before they reach confluence to prevent spontaneous differentiation.
-
Aspirate the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto new culture dishes.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate C3H10T1/2 cells and allow them to adhere and grow to the desired confluency.
-
Replace the medium with fresh growth medium containing the desired final concentration of this compound (e.g., 1-10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the specified duration (e.g., 2 hours for nuclear localization studies).
-
Subcellular Fractionation for TAZ Nuclear Localization
This protocol details the separation of nuclear and cytoplasmic proteins using a commercial kit, as referenced in the primary literature.
-
Materials:
-
NE-PER™ Nuclear and Cytoplasmic Extraction Reagents (or equivalent).
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold PBS.
-
Microcentrifuge.
-
-
Procedure:
-
Harvest treated and untreated C3H10T1/2 cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Carefully remove the supernatant, leaving a dry cell pellet.
-
Add ice-cold CER I (supplemented with protease/phosphatase inhibitors) to the cell pellet. The volume depends on the pellet size (e.g., 200 µL for a 20 µL cell pellet).
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.
-
Add ice-cold CER II to the tube (e.g., 11 µL for a 20 µL initial pellet).
-
Vortex for 5 seconds, incubate on ice for 1 minute, and vortex again for 5 seconds.
-
Centrifuge at ~16,000 x g for 5 minutes. The supernatant is the cytoplasmic extract.
-
Transfer the supernatant to a pre-chilled tube.
-
Resuspend the remaining pellet (containing the nuclei) in ice-cold NER (supplemented with inhibitors) (e.g., 100 µL for a 20 µL initial pellet).
-
Vortex for 15 seconds every 10 minutes for a total of 40 minutes, incubating on ice between vortexing.
-
Centrifuge at ~16,000 x g for 10 minutes. The supernatant is the nuclear extract.
-
Determine the protein concentration of both extracts using a BCA assay.
-
Western Blotting for TAZ
This protocol is for the detection of TAZ in nuclear and cytoplasmic fractions.
-
Materials:
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-TAZ, anti-OCT1 (nuclear marker), anti-β-actin (cytosolic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Mix protein samples (e.g., 10 µg of nuclear protein and 50 µg of cytosolic protein) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the effect of this compound on TAZ nuclear localization.
Conclusion
This compound is a valuable chemical tool for modulating the activity of the transcriptional co-activator TAZ. By promoting its nuclear localization, this compound enhances osteogenesis and suppresses adipogenesis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the molecular mechanisms of this compound and to explore its therapeutic potential further. The provided data and diagrams serve as a quick reference for understanding the core effects of this compound on the TAZ signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. C3H10T1/2 Mesenchymal Stem Cell Line as a New In Vitro Tool for Studying Adipocyte Dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to TM-25659: A Novel Modulator of the TAZ Transcriptional Co-activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-25659 is a potent, cell-permeable small molecule that modulates the activity of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key effector of the Hippo signaling pathway. By promoting the nuclear localization of TAZ, this compound orchestrates a shift in mesenchymal stem cell differentiation, favoring osteogenesis while suppressing adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and drug development efforts in areas such as osteoporosis and obesity.
Chemical Structure and Properties
This compound, with the IUPAC name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, is a complex heterocyclic molecule. Its discovery was the result of a high-throughput screening effort to identify modulators of TAZ nuclear localization.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Pharmacokinetic Properties:
The key physicochemical and pharmacokinetic properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈N₈ | |
| Molecular Weight | 500.60 g/mol | |
| CAS Number | 260553-97-7 | |
| pKa | 5.27 | |
| LogP | 6.97 ± 0.37 | |
| Aqueous Solubility | 134.3 ± 2.9 µM | |
| Plasma Protein Binding (rat) | ~99.2% | |
| Half-life (t½) (rat, i.v.) | 4.60 - 7.40 h | |
| Half-life (t½) (rat, p.o.) | ~10 h | |
| Oral Bioavailability (rat) | 50.9% | |
| Systemic Clearance (CL) (rat, i.v.) | 0.434 - 0.890 L·h⁻¹·kg⁻¹ | |
| Volume of Distribution (Vd) (rat, i.v.) | 2.02 - 4.22 L/kg |
Synthesis
The synthesis of this compound was conducted at the Korean Research Institute of Chemical Technology (KRICT). While the original publication references a 1999 paper by Yoo et al. for the synthesis, detailed public information on the specific synthetic route is limited. The complex heterocyclic core, featuring an imidazo[4,5-b]pyridine scaffold, a biphenyl-tetrazole moiety, and a pyridine substituent, suggests a multi-step synthetic pathway likely involving cross-coupling reactions and heterocycle formation steps.
Biological Activity and Mechanism of Action
This compound's primary biological function is the modulation of the transcriptional co-activator TAZ. It enhances the nuclear localization of TAZ in a dose-dependent manner. This nuclear accumulation of TAZ is central to its downstream effects on gene expression and cell fate.
Signaling Pathway
In the nucleus, TAZ acts as a molecular switch. It interacts with and co-activates the transcription factor RUNX2, a master regulator of osteogenesis, leading to the expression of osteogenic genes. Concurrently, nuclear TAZ binds to and suppresses the activity of PPARγ, the master regulator of adipogenesis, thereby inhibiting the differentiation of pre-adipocytes into mature fat cells.
Caption: Signaling pathway of this compound in mesenchymal stem cells.
Quantitative Biological Data
The following table summarizes the effective concentrations of this compound observed in various in vitro and in vivo studies.
| Assay | System | Effect | Concentration/Dose | Reference |
| TAZ Nuclear Localization | C3H10T1/2 cells | Enhanced nuclear TAZ | 2, 10, 20, 100 µM | |
| Adipocyte Differentiation | 3T3-L1 cells | Suppression | Effective at 2, 10, 20, 100 µM | |
| Osteogenic Gene Expression | C3H10T1/2 cells | Enhanced | Effective at 2, 10, 50 µM | |
| Bone Loss Attenuation | Ovariectomized mice | Reduced bone loss | 50 mg/kg, i.p. | |
| Weight Gain Reduction | ob/ob mice | Reduced weight gain | 50 mg/kg, i.p. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
TAZ Nuclear Localization Assay (Immunofluorescence)
This protocol details the visualization of TAZ subcellular localization using immunofluorescence microscopy.
Caption: Experimental workflow for TAZ immunofluorescence.
Methodology:
-
Cell Culture: Plate mesenchymal stem cells (e.g., C3H10T1/2) on glass-bottom chamber slides and culture to approximately 70-80% confluency.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 2, 10, 20, 100 µM) or vehicle control for a specified time (e.g., 2 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against TAZ diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST and counterstain nuclei with DAPI for 15 minutes.
-
Imaging: Mount coverslips and acquire images using a fluorescence or confocal microscope.
Adipocyte Differentiation and Oil Red O Staining
This protocol describes the induction of adipogenesis and its assessment by staining lipid droplets.
Methodology:
-
Induction of Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence. Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of this compound or vehicle control.
-
Maturation: After 2-3 days, switch to a maintenance medium (e.g., containing insulin) with the respective treatments. Replace the medium every 2 days for a total of 6-8 days until mature adipocytes with visible lipid droplets form.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash with water and then with 60% isopropanol.
-
Allow the plate to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes at room temperature.
-
Wash extensively with water.
-
-
Quantification:
-
Visually inspect and capture images of the stained lipid droplets.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 500 nm.
-
Osteoblast Differentiation and Alizarin Red S Staining
This protocol details the induction of osteogenesis and its assessment by staining calcium deposits.
Methodology:
-
Induction of Differentiation: Seed mesenchymal stem cells (e.g., C3H10T1/2) and culture to near confluence. Replace the growth medium with an osteogenic differentiation medium (e.g., containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of this compound or vehicle control.
-
Culture: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.
-
Staining:
-
Wash with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash several times with deionized water.
-
-
Quantification:
-
Capture images of the red-stained mineralized nodules.
-
For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol, and the absorbance measured at 450 nm.
-
RUNX2 and PPARγ Transcriptional Activity (Luciferase Reporter Assay)
This protocol provides a framework for measuring the effect of this compound on the transcriptional activity of RUNX2 and PPARγ.
Methodology:
-
Transfection: Co-transfect host cells (e.g., HEK293T) with:
-
An expression vector for TAZ.
-
An expression vector for either RUNX2 or PPARγ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with response elements for the respective transcription factor (e.g., Osteocalcin promoter for RUNX2).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with this compound or vehicle.
-
Cell Lysis: After a further 24 hours, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound is a valuable research tool for investigating the Hippo-TAZ signaling pathway and its role in cell fate determination. Its ability to promote osteogenesis while inhibiting adipogenesis highlights its potential as a lead compound for the development of therapeutics for metabolic and bone-related disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this novel TAZ modulator.
References
The Discovery and Initial Screening of TM-25659: A TAZ Modulator for Osteogenesis and Anti-Adipogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial screening of TM-25659, a potent small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). This compound was identified through a high-throughput screening of a low molecular weight compound library.[1][2] This document outlines the compound's mechanism of action, summarizing its role in enhancing osteogenic differentiation while suppressing adipogenesis through the modulation of TAZ activity.[2] Key experimental data from in vitro and in vivo studies are presented in structured tables for clarity. Detailed experimental protocols for the foundational studies and mandatory visualizations of the core signaling pathway and a representative screening workflow are provided to facilitate further research and development.
Introduction
The transcriptional co-activator TAZ is a critical regulator of mesenchymal stem cell (MSC) differentiation. By interacting with transcription factors such as Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor gamma (PPARγ), TAZ promotes osteoblast differentiation and suppresses adipocyte development. Dysregulation of this pathway is implicated in metabolic diseases like obesity and osteoporosis. The identification of small molecules that can modulate TAZ activity therefore presents a promising therapeutic strategy. This guide focuses on this compound, a compound identified as a TAZ activator with significant potential for controlling bone loss and obesity.
Discovery: High-Throughput Screening
This compound was identified from a library of low molecular weight compounds via a high-throughput screening (HTS) campaign designed to find modulators that enhance the nuclear localization of TAZ. While the precise details of the screening protocol for this compound are not publicly available, a representative cell-based HTS approach for identifying TAZ activators is described below.
Representative Experimental Protocol: High-Throughput Screening for TAZ Activators
This protocol describes a plausible methodology based on common practices for identifying modulators of transcription factor localization.
Objective: To identify small molecules that promote the nuclear translocation of TAZ.
Materials:
-
Human osteosarcoma cell line (e.g., U2OS) stably expressing a TAZ-GFP fusion protein.
-
A library of low molecular weight small molecules.
-
High-content imaging system.
-
Automated liquid handling systems.
-
384-well microplates.
Methodology:
-
Cell Plating: U2OS-TAZ-GFP cells are seeded into 384-well plates at a density that ensures a sub-confluent monolayer at the time of imaging and incubated overnight.
-
Compound Addition: The small molecule library is dispensed into the wells using an automated liquid handler. A final concentration of 10 µM for each compound is typical for a primary screen. Control wells containing DMSO (vehicle) and a known TAZ activator (if available) are included on each plate.
-
Incubation: The plates are incubated for a period determined by the kinetics of TAZ nuclear translocation (e.g., 2-4 hours).
-
Cell Staining: Cells are fixed and the nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst 33342).
-
Imaging: Plates are imaged using an automated high-content imaging system. Images are acquired for both the GFP (TAZ) and the nuclear stain channels.
-
Image Analysis: An automated image analysis algorithm is used to identify the nuclear and cytoplasmic compartments of each cell. The ratio of nuclear to cytoplasmic TAZ-GFP fluorescence intensity is calculated for each cell.
-
Hit Identification: Compounds that induce a statistically significant increase in the nuclear-to-cytoplasmic TAZ-GFP ratio compared to the vehicle control are identified as primary hits.
Mechanism of Action
This compound modulates the differentiation of MSCs by enhancing the nuclear localization and activity of TAZ. In the nucleus, TAZ acts as a molecular switch, promoting osteogenesis and inhibiting adipogenesis.
-
Inhibition of Adipogenesis: this compound enhances the ability of TAZ to bind to and suppress the activity of PPARγ, a master regulator of adipocyte differentiation. This leads to a decrease in the expression of adipogenic genes.
-
Enhancement of Osteogenesis: this compound treatment increases the expression of RUNX2, a key transcription factor for osteoblast differentiation. Furthermore, it facilitates the physical interaction between TAZ and RUNX2, augmenting RUNX2-mediated transcription of osteogenic genes like osteocalcin.
Initial Screening Data
Following its discovery, this compound was subjected to a series of in vitro and in vivo assays to characterize its biological activity and pharmacokinetic profile.
In Vitro Efficacy
This compound demonstrated a potent ability to promote osteoblast differentiation and inhibit adipocyte formation in cell-based assays.
Table 1: In Vitro Effects of this compound on Osteoblast and Adipocyte Differentiation
| Cell Line | Assay | Treatment | Outcome |
| C3H10T1/2 | Alizarin Red S Staining | This compound (10 µM) for 14 days | Increased calcium deposition, indicating enhanced osteoblast differentiation. |
| MC3T3-E1 | Real-time PCR | This compound | Enhanced expression of RUNX2. |
| 3T3-L1 | Adipocyte Differentiation Assay | This compound | Attenuated PPARγ-mediated adipocyte differentiation. |
In Vivo Efficacy and Pharmacokinetics
In vivo studies in animal models confirmed the anti-obesity and pro-osteogenic effects of this compound. Pharmacokinetic analyses in rats indicated favorable drug-like properties.
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Duration | Key Findings |
| High-fat diet (HFD) C57BL/6 Mice | This compound (i.p. injection) | 16 days | Substantially diminished body weight gain compared to vehicle. |
| Ovariectomized Rats | This compound | - | Suppressed bone loss. |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | ~7 hours | ~10 hours |
| Absolute Oral Bioavailability | - | 50.9% |
| Plasma Protein Binding | ~99.2% | ~99.2% |
Key Experimental Protocols
Osteoblast Differentiation and Calcium Deposition Assay
Objective: To assess the effect of this compound on osteoblast differentiation by measuring calcium deposition.
Cell Line: C3H10T1/2 mesenchymal stem cells.
Methodology:
-
Cells are seeded in multi-well plates and grown to confluence.
-
Osteogenic differentiation is induced by culturing the cells in osteogenic medium (containing ascorbic acid and β-glycerophosphate).
-
Cells are treated with either vehicle (DMSO) or this compound (e.g., 10 µM) for 14 days, with media changes every 2-3 days.
-
After 14 days, cells are washed with PBS and fixed with 4% paraformaldehyde.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.
-
For quantification, the stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 405 nm.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Rats are cannulated in the jugular and femoral veins and allowed to recover.
-
A single dose of this compound (10 mg/kg) is administered either intravenously (i.v.) or orally (p.o.). The vehicle used is a mixture of DMSO, PEG400, and distilled water (0.5:4:5.5, v/v).
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated by centrifugation.
-
The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (e.g., half-life, bioavailability) are calculated using appropriate software.
Conclusion
This compound is a novel small molecule TAZ activator identified through high-throughput screening. It demonstrates a dual therapeutic potential by promoting osteogenesis and suppressing adipogenesis. The mechanism of action is centered on the enhanced nuclear localization of TAZ, leading to the co-activation of RUNX2 and the inhibition of PPARγ. Favorable in vivo efficacy and pharmacokinetic profiles make this compound a promising candidate for the development of new treatments for osteoporosis and obesity. This guide provides the core technical information to support further investigation and development of this and similar TAZ-modulating compounds.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TM-25659 in Modulating Mesenchymal Stem Cell Fate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesenchymal stem cells (MSCs) hold immense therapeutic potential due to their ability to differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The delicate balance between osteogenesis and adipogenesis is crucial for tissue homeostasis, and its dysregulation is implicated in various pathologies such as osteoporosis and obesity. This technical guide delves into the mechanism of action of TM-25659, a small molecule modulator that has demonstrated a significant role in directing MSC differentiation. This compound promotes osteogenic differentiation while concurrently suppressing adipogenic differentiation, primarily through its influence on the transcriptional co-activator with PDZ-binding motif (TAZ). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for researchers investigating the therapeutic potential of this compound.
Introduction
Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes.[1][2] The lineage commitment of MSCs is a tightly regulated process governed by a complex interplay of transcription factors and signaling pathways. Two key transcription factors, Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor gamma (PPARγ), act as master regulators of osteogenesis and adipogenesis, respectively.[3][4][5] A reciprocal relationship often exists between these two lineages; conditions that favor osteogenesis typically inhibit adipogenesis, and vice versa.
This compound, identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, has emerged as a potent modulator of MSC differentiation. This small molecule has been shown to enhance osteogenesis and suppress adipogenesis by targeting the transcriptional co-activator TAZ. TAZ plays a pivotal role in cell fate decisions by acting as a co-activator for RUNX2, thereby promoting the expression of osteogenic genes, and as a co-repressor for PPARγ, inhibiting adipogenic gene expression. This guide will explore the molecular mechanisms of this compound and provide practical information for its application in research settings.
Mechanism of Action: The TAZ-Mediated Pathway
This compound exerts its effects on MSC differentiation by modulating the subcellular localization and activity of TAZ. Under basal conditions, TAZ can be phosphorylated and retained in the cytoplasm. This compound promotes the nuclear translocation of TAZ. Once in the nucleus, TAZ interacts with key transcription factors to drive lineage-specific gene expression.
Promotion of Osteogenesis
In the context of osteogenic differentiation, nuclear TAZ forms a complex with RUNX2, a master regulator of bone formation. This interaction enhances the transcriptional activity of RUNX2, leading to the upregulation of osteogenic marker genes such as Osteocalcin, Alkaline Phosphatase (ALP), and Osterix. This compound has been shown to augment the synergistic activation of the osteocalcin promoter by RUNX2 and TAZ.
Suppression of Adipogenesis
Conversely, this compound suppresses adipogenesis by facilitating the inhibitory action of TAZ on PPARγ. PPARγ is the master transcription factor for adipocyte differentiation. By enhancing the interaction between TAZ and PPARγ, this compound leads to the downregulation of adipogenic marker genes like aP2 and adiponectin.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in MSC Differentiation
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Protocols for in vitro Differentiation of Human Mesenchymal Stem Cells into Osteogenic, Chondrogenic and Adipogenic Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal regulation of PPARγ and RUNX2 activities in marrow mesenchymal stem cells: Fine balance between p38 MAPK and Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal Control of Osteogenic and Adipogenic Differentiation by ERK/MAP Kinase Phosphorylation of Runx2 and PPARγ Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel PPARγ2 modulator sLZIP controls the balance between adipogenesis and osteogenesis during mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of TM-25659 on Bone Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-25659 has emerged as a promising small molecule modulator of bone metabolism. Identified as an activator of the transcriptional co-activator with PDZ-binding motif (TAZ), this compound promotes osteogenic differentiation while concurrently suppressing adipogenesis. This dual action presents a compelling therapeutic strategy for bone loss conditions such as osteoporosis. This technical guide provides a comprehensive overview of the in vivo effects of this compound on bone density, detailing its mechanism of action, experimental protocols, and available quantitative data. The information is intended to support further research and development of this compound as a potential anabolic agent for bone.
Mechanism of Action: TAZ-Mediated Osteogenesis
This compound exerts its pro-osteogenic effects by modulating the Hippo signaling pathway effector, TAZ. By promoting the nuclear translocation of TAZ, this compound initiates a cascade of transcriptional events that favor bone formation over fat formation.[1]
In the nucleus, TAZ acts as a transcriptional co-activator for Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. The TAZ-RUNX2 complex enhances the expression of key osteogenic genes, leading to increased osteoblast activity and bone matrix deposition.[2]
Simultaneously, nuclear TAZ suppresses the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), the primary transcription factor driving adipocyte differentiation. This reciprocal regulation shifts the lineage commitment of mesenchymal stem cells towards osteoblasts and away from adipocytes, thereby promoting a net increase in bone formation.
In Vivo Studies on Bone Density
While the foundational study by Lee et al. (2012) demonstrated that systemic administration of this compound suppressed bone loss in a high-fat diet-induced obesity mouse model, specific quantitative bone density data from this study is not publicly available.[1] However, a subsequent study by Cui et al. (2018) provides valuable in vivo quantitative data on the effect of this compound on bone regeneration in a murine critical-sized calvarial defect model.
Quantitative Data from Bone Regeneration Model
The study by Cui et al. investigated the effect of systemic (intraperitoneal) administration of this compound on bone formation in a critical-sized calvarial defect in mice. Adipose-derived stem cells (ADSCs) were implanted into the defect, and the mice were treated with either vehicle or this compound.
| Group | New Bone Volume (mm³) | Bone Volume / Total Volume (BV/TV) (%) |
| ADSCs + Vehicle | 2.8 ± 0.5 | 9.3 ± 1.7 |
| ADSCs + this compound | 5.4 ± 0.8 | 18.1 ± 2.5 |
| *Data are presented as mean ± standard deviation. p < 0.05 compared to the vehicle group. |
These results demonstrate a significant increase in new bone formation in the this compound treated group, highlighting its potent osteogenic activity in vivo.
Experimental Protocols
Systemic Bone Loss Model (Lee et al., 2012)
-
Animal Model: C57BL/6J mice.
-
Induction of Bone Loss: Mice were fed a high-fat diet (60% kcal from fat) for 9 weeks to induce obesity-associated bone loss.
-
Treatment: Mice were intraperitoneally injected with this compound or vehicle every other day for the last 16 days of the study. The specific dosage of this compound was not detailed in the available literature.
-
Bone Density Assessment: The method for bone density assessment (e.g., micro-CT, DEXA) was not specified in the primary publication.
Bone Regeneration Model (Cui et al., 2018)
-
Animal Model: Male athymic nude mice (8 weeks old).
-
Surgical Procedure: A 5-mm critical-sized circular defect was created in the center of the calvaria.
-
Implantation: Adipose-derived stem cells (ADSCs) seeded on a scaffold were implanted into the defect.
-
Treatment: Mice received daily intraperitoneal injections of either vehicle (DMSO) or this compound (10 mg/kg body weight) for 4 weeks.
-
Bone Formation Assessment: At 8 weeks post-surgery, the calvaria were harvested for micro-computed tomography (micro-CT) analysis to quantify new bone formation.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent activator of TAZ with significant pro-osteogenic and anti-adipogenic effects. The in vivo data from the bone regeneration model quantitatively confirms its ability to enhance bone formation. While the absence of detailed quantitative data from a systemic bone loss model is a limitation, the qualitative findings from the initial study by Lee et al. are promising and warrant further investigation.
Future studies should focus on:
-
Replicating and expanding on the systemic bone loss model: A comprehensive study using a well-established model of osteoporosis (e.g., ovariectomized rodents) with detailed quantitative analysis of bone microarchitecture (e.g., using micro-CT to measure BMD, BV/TV, trabecular number, thickness, and separation) is crucial to fully characterize the systemic effects of this compound.
-
Dose-response studies: Determining the optimal therapeutic dose and treatment duration for maximizing bone anabolic effects is essential.
-
Safety and toxicology: A thorough evaluation of the long-term safety profile of this compound is necessary before it can be considered for clinical development.
References
TM-25659: A Novel Modulator of TAZ Signaling for the Potential Treatment of Osteoporosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoporosis, a progressive systemic skeletal disease, is characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. Current therapeutic strategies primarily focus on inhibiting bone resorption. However, there is a significant unmet need for anabolic agents that can stimulate new bone formation. This document provides a comprehensive technical overview of TM-25659, a novel small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). Preclinical evidence suggests that this compound promotes osteogenic differentiation and suppresses adipogenic differentiation of mesenchymal stem cells, indicating its potential as a bone anabolic agent for the treatment of osteoporosis. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the core signaling pathways.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The balance between osteogenesis and adipogenesis is crucial for maintaining bone homeostasis. In osteoporotic conditions, this balance is often shifted towards adipogenesis at the expense of osteogenesis within the bone marrow.
The transcriptional co-activator TAZ has been identified as a key regulator of MSC fate.[1][2][3] Increased nuclear localization and activity of TAZ promote osteoblast differentiation by co-activating the runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.[1][2] Conversely, TAZ suppresses adipocyte differentiation by inhibiting the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor for adipogenesis.
This compound, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, was discovered through high-throughput screening as a modulator that enhances the nuclear localization of TAZ. This guide explores the preclinical data supporting this compound as a potential therapeutic agent for osteoporosis.
Mechanism of Action
This compound exerts its effects by modulating the subcellular localization of the transcriptional co-activator TAZ. The primary mechanism involves the enhanced translocation of TAZ from the cytoplasm to the nucleus in a dose-dependent manner. While the total cellular levels of TAZ remain unchanged, the increased nuclear accumulation of TAZ leads to two key downstream effects relevant to bone metabolism:
-
Enhancement of Osteogenesis: In the nucleus, TAZ interacts with and enhances the transcriptional activity of RUNX2. This leads to the upregulation of osteoblast-specific genes and promotes the differentiation of MSCs into mature, bone-forming osteoblasts.
-
Suppression of Adipogenesis: By accumulating in the nucleus, TAZ binds to and suppresses the activity of PPARγ. This inhibition prevents the differentiation of MSCs into adipocytes.
Interestingly, the enhanced nuclear localization of TAZ by this compound is associated with a decrease in tyrosine phosphorylation of TAZ, although serine phosphorylation at Ser89, a known regulatory site, is unaffected.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration of this compound | Result | Reference |
| Adipocyte Differentiation | 3T3-L1 | 1 µM | Significant suppression of lipid droplet formation | |
| 5 µM | Strong suppression of lipid droplet formation | |||
| Osteoblast Differentiation | C3H10T1/2 | 1 µM | Increased alkaline phosphatase (ALP) activity | |
| 5 µM | Further increase in ALP activity and calcium deposition | |||
| TAZ Nuclear Localization | C3H10T1/2 | 1-10 µM | Dose-dependent increase in nuclear TAZ levels |
Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis
| Parameter | Treatment Group | Dosage | Duration | Result (vs. Vehicle) | Reference |
| Bone Mineral Density (BMD) | This compound | 10 mg/kg (oral, every other day) | 10 weeks | Significant prevention of OVX-induced bone loss | |
| Alendronate (positive control) | 1 mg/kg (oral, every other day) | 10 weeks | Significant prevention of OVX-induced bone loss |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Half-life (t½) | Intravenous (i.v.) | 10 mg/kg | ~7 hours | |
| Oral (p.o.) | 10 mg/kg | ~10 hours | ||
| Absolute Oral Bioavailability | 2-10 mg/kg | 50.9% | ||
| Plasma Protein Binding | ~99.2% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Osteoblast Differentiation Assay
-
Cell Seeding: Plate C3H10T1/2 mesenchymal stem cells in a multi-well plate at a density that allows them to reach confluence.
-
Induction of Differentiation: Once confluent, switch the growth medium to an osteogenic differentiation medium containing β-glycerophosphate, ascorbic acid, and dexamethasone.
-
Treatment: Add this compound at desired concentrations (e.g., 1 µM, 5 µM) to the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Culture and Medium Change: Culture the cells for 14 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 14), fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts. Quantify by extracting the stain and measuring absorbance.
-
Adipocyte Differentiation Assay
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Treatment: Add this compound at desired concentrations (e.g., 1 µM, 5 µM) along with the differentiation cocktail. Include a vehicle control.
-
Culture and Medium Change: After 2-3 days, switch to a maintenance medium containing insulin and the respective concentrations of this compound. Replace the medium every 2 days.
-
Assessment of Differentiation:
-
Oil Red O Staining: After 6-8 days of differentiation, fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.
-
TAZ Nuclear Localization Assay (Immunofluorescence)
-
Cell Culture and Treatment: Culture C3H10T1/2 cells on glass coverslips. Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for TAZ.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images to assess the subcellular localization of TAZ.
Ovariectomy (OVX)-Induced Osteoporosis Rat Model
-
Animal Model: Use skeletally mature female Sprague-Dawley rats (e.g., 6 months old).
-
Surgical Procedure: Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Post-Operative Care: Allow the animals to recover for a period (e.g., 2 weeks) to allow for the onset of bone loss.
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg), a positive control like alendronate (e.g., 1 mg/kg), or a vehicle solution orally every other day for the duration of the study (e.g., 10 weeks).
-
Analysis:
-
Bone Mineral Density (BMD): At the end of the treatment period, euthanize the animals and excise the femurs or tibias. Analyze BMD and bone microarchitecture using micro-computed tomography (micro-CT).
-
Body Weight: Monitor body weight throughout the study.
-
Discussion and Future Directions
The preclinical data for this compound are promising. By targeting the TAZ signaling pathway, this compound promotes osteogenesis while simultaneously inhibiting adipogenesis, a dual action that is highly desirable for an osteoporosis therapeutic. The in vivo studies in a rat model of postmenopausal osteoporosis demonstrated that oral administration of this compound can effectively prevent bone loss. Furthermore, the compound exhibits a favorable pharmacokinetic profile in rats, with good oral bioavailability.
Despite these encouraging results, further research is required. Key future directions include:
-
Efficacy in established osteoporosis: The current in vivo data demonstrate a preventative effect on bone loss. Studies are needed to determine if this compound can restore bone mass in animals with established osteoporosis.
-
Long-term safety and toxicology: Comprehensive long-term safety and toxicology studies are essential before considering clinical development.
-
Mechanism of TAZ modulation: The precise molecular interaction through which this compound promotes TAZ nuclear translocation needs to be fully elucidated.
-
Clinical Trials: To date, there is no publicly available information on clinical trials of this compound for osteoporosis. The transition from preclinical findings to human studies will be a critical step in evaluating its therapeutic potential.
Conclusion
This compound represents a novel and promising approach for the treatment of osteoporosis. Its unique mechanism of action, which involves the modulation of the key lineage-determining factor TAZ, sets it apart from existing therapies. The available preclinical data strongly support its potential as a bone anabolic agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of anabolic therapies for osteoporosis. Further investigation is warranted to fully characterize its efficacy and safety profile and to explore its potential translation to the clinic.
References
The Modulatory Role of TM-25659 in Adipocyte Formation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TM-25659 on adipocyte formation. This compound, a small molecule modulator, has been identified as a potent suppressor of adipogenesis, offering potential therapeutic avenues for obesity and related metabolic disorders. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying molecular pathways.
Core Mechanism of Action: Suppression of PPARγ-Dependent Adipogenesis
This compound exerts its anti-adipogenic effects by modulating the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] TAZ is a known suppressor of adipocyte differentiation through its interaction with and inhibition of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] this compound enhances the nuclear localization of TAZ, thereby augmenting its ability to suppress PPARγ activity.[1][2] This leads to a downstream reduction in the expression of key adipogenic marker genes and a subsequent decrease in lipid accumulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of adipocyte differentiation in 3T3-L1 preadipocyte cells.
Table 1: Effect of this compound on Lipid Droplet Formation in 3T3-L1 Adipocytes
| This compound Concentration (µM) | Optical Density (OD) at 500 nm (Arbitrary Units) | Percentage Inhibition of Lipid Accumulation |
| 0 (Control) | ~1.25 | 0% |
| 2 | ~0.90 | ~28% |
| 10 | ~0.55 | ~56% |
| 20 | ~0.30 | ~76% |
Data extrapolated from graphical representations in Jang et al., 2012.
Table 2: Effect of this compound on Adipogenic Gene and Protein Expression in 3T3-L1 Cells
| Target | Molecule Type | This compound Concentration (µM) | Observed Effect |
| PPARγ | Protein | 2, 10, 20 | Concentration-dependent decrease |
| TAZ | Protein | 2, 10, 20 | Concentration-dependent increase |
| aP2 | mRNA | Not specified | Decreased expression |
| Adiponectin | mRNA | Not specified | Decreased expression |
Based on findings reported by Jang et al., 2012.
Key Experimental Protocols
3T3-L1 Preadipocyte Differentiation
This protocol outlines the standard method for inducing adipogenesis in 3T3-L1 cells, as utilized in the evaluation of this compound.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.
-
Initiation of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing 5 µg/mL insulin, 1 µM dexamethasone, and 2 µM rosiglitazone. This compound is added at various concentrations at this stage.
-
Maintenance: After 48 hours, the medium is replaced with a medium containing only 5 µg/mL insulin.
-
Maturation: The cells are maintained in this medium for an additional 4 days to allow for full differentiation into mature adipocytes.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
-
Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least one hour.
-
Staining: The fixed cells are washed and stained with a 0.3% Oil Red O solution for one hour at room temperature.
-
Destaining and Visualization: The staining solution is removed, and the cells are washed with water. The stained lipid droplets can then be visualized by microscopy.
-
Quantification: To quantify lipid accumulation, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance is measured at 500 nm.
Immunoblot Analysis
This protocol is employed to determine the protein levels of key adipogenic markers.
-
Protein Extraction: Cellular proteins are harvested from differentiated 3T3-L1 cells at specific time points (e.g., day 4 post-differentiation).
-
SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-PPARγ, anti-TAZ), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound's action and the general experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in suppressing adipocyte differentiation.
Caption: General experimental workflow for assessing the effects of this compound.
In Vivo Efficacy
In addition to in vitro studies, the anti-adipogenic effects of this compound have been demonstrated in vivo. In a high-fat diet-induced obesity mouse model, intraperitoneal administration of this compound (50 mg/kg) for 16 days significantly attenuated weight gain compared to vehicle-treated controls. A similar reduction in weight gain was observed in ob/ob mice treated with this compound for two weeks.
Conclusion
This compound represents a promising pharmacological agent for the inhibition of adipocyte formation. Its mechanism of action, centered on the enhancement of TAZ-mediated suppression of PPARγ, is well-supported by in vitro and in vivo data. The dose-dependent reduction in lipid accumulation and adipogenic gene expression underscores its potential as a therapeutic candidate for obesity and related metabolic diseases. Further research into the long-term efficacy and safety of this compound is warranted.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of TM-25659
This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of TM-25659, a novel modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental methodologies to support further research and development of this compound.
Introduction
This compound, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine], is a potent TAZ modulator. TAZ is a key transcriptional co-activator that regulates cell differentiation, particularly the lineage selection of mesenchymal stem cells into osteoblasts versus adipocytes.[1] By enhancing the nuclear localization and activity of TAZ, this compound promotes osteogenic differentiation while suppressing adipogenesis.[1][2] This dual activity makes this compound a promising therapeutic candidate for metabolic diseases such as obesity and osteoporosis.[2] Preclinical studies have demonstrated its efficacy in suppressing bone loss and reducing weight gain in animal models.[2] Understanding the pharmacokinetic properties of this compound is crucial for its continued development and potential clinical translation.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been characterized in rats following both intravenous (IV) and oral (PO) administration. The compound exhibits favorable drug-like properties, including good oral bioavailability.
Intravenous Administration
Following intravenous injection in rats, this compound displays dose-independent pharmacokinetics within the dose range of 0.5 to 5 mg/kg. Key pharmacokinetic parameters are summarized in the table below. The systemic clearance is low, and the volume of distribution at steady-state is larger than the total body water, suggesting good tissue distribution.
Oral Administration
Upon oral administration in rats at doses ranging from 2 to 10 mg/kg, this compound demonstrates good absorption and oral bioavailability. The mean absolute oral bioavailability is approximately 50.9% and is not dose-dependent.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value Range | Units |
| Dose | 0.5 - 5 | mg/kg |
| Systemic Clearance (CL) | 0.434 - 0.890 | mL/h/kg |
| Volume of Distribution (Vdss) | 2.02 - 4.22 | mL/kg |
| Half-life (t1/2) | 4.60 - 7.40 | h |
Data sourced from studies in rats.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units |
| Dose | 2 - 10 | mg/kg |
| Half-life (t1/2) | ~10 | h |
| Mean Absolute Oral Bioavailability | 50.9 | % |
Data sourced from studies in rats.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound shows high permeation in Caco-2 cell assays, suggesting good intestinal absorption.
Distribution
The compound is highly bound to plasma proteins, with a binding of approximately 99.2%, which is independent of concentration. The volume of distribution at steady-state (Vdss) being larger than the volume of total body fluids indicates that this compound is well-distributed into tissues.
Metabolism
This compound is metabolized in the liver through both Phase I and Phase II reactions, as determined by studies using rat liver microsomes. Importantly, it does not appear to inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions mediated by CYP inhibition.
Excretion
The primary route of elimination for this compound is through hepatic metabolism. Biliary excretion is a significant pathway, with 43.6% of the unchanged drug recovered in the bile. In contrast, urinary excretion of the parent compound is minimal, accounting for less than 1% of the administered dose.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental protocols used in the pharmacokinetic evaluation of this compound.
Animal Studies
-
Species: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Administration: For intravenous studies, this compound was administered via the jugular vein at doses ranging from 0.5 to 5 mg/kg. For oral studies, the compound was administered by gavage at doses of 2 to 10 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -20°C until analysis. For excretion studies, bile and urine were collected over specified intervals.
-
Analysis: Plasma, bile, and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vitro Assays
-
Plasma Protein Binding: The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) device.
-
Metabolic Stability: The metabolic stability of this compound was assessed using rat liver microsomes in the presence of NADPH for Phase I metabolism and UDPGA for Phase II metabolism.
-
Caco-2 Permeability: The intestinal permeability of this compound was evaluated using the Caco-2 cell monolayer model.
-
CYP450 Inhibition: The potential for this compound to inhibit major CYP450 isoforms was investigated using human liver microsomes and specific probe substrates.
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
ADME Pathway of this compound
Caption: Conceptual overview of the ADME process for this compound.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile in preclinical rat models, characterized by good oral bioavailability, extensive tissue distribution, and clearance primarily through hepatic metabolism. The low potential for CYP-mediated drug interactions further enhances its therapeutic potential. These findings support the continued investigation of this compound as a novel agent for the treatment of metabolic disorders such as obesity and osteoporosis. Further studies in other species and eventually in humans will be necessary to fully elucidate its clinical pharmacokinetic and pharmacodynamic characteristics.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
TM-25659: A Novel Modulator of RUNX2 and PPARγ Pathways for Bone and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TM-25659 has emerged as a significant small molecule modulator with dual-acting potential in bone formation and adipogenesis. This technical whitepaper provides a comprehensive overview of the mechanism of action of this compound, focusing on its impact on the Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. By targeting the transcriptional co-activator with PDZ-binding motif (TAZ), this compound orchestrates a cellular switch, promoting osteoblast differentiation while concurrently inhibiting adipocyte differentiation. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying signaling cascades. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of novel therapeutics for osteoporosis and obesity.
Introduction
Mesenchymal stem cells (MSCs) possess the remarkable ability to differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The delicate balance between these two differentiation pathways is crucial for maintaining skeletal integrity and metabolic homeostasis. A dysregulation in this balance, often observed in aging and metabolic diseases, can lead to conditions such as osteoporosis and obesity.
The transcriptional landscape governing MSC fate is complex, with RUNX2 and PPARγ acting as master regulators of osteogenesis and adipogenesis, respectively. The transcriptional co-activator TAZ plays a pivotal role in this decision-making process. When TAZ is active in the nucleus, it co-activates RUNX2, leading to the expression of osteogenic genes, and simultaneously suppresses the activity of PPARγ, thereby inhibiting adipogenesis.[1][2][3]
This compound, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, has been identified as a novel modulator of TAZ.[1][2] This document elucidates the profound impact of this compound on the RUNX2 and PPARγ pathways through its modulation of TAZ activity.
Mechanism of Action: The Central Role of TAZ
The primary mechanism of action of this compound involves the modulation of the transcriptional co-activator TAZ. This compound enhances the localization of TAZ to the nucleus in a dose-dependent manner. This nuclear accumulation of TAZ is the linchpin of this compound's effects on both RUNX2 and PPARγ pathways.
Impact on the PPARγ Pathway and Adipogenesis
In the context of adipogenesis, nuclear TAZ functions as a suppressor of PPARγ activity. By promoting the nuclear localization of TAZ, this compound facilitates the interaction between TAZ and PPARγ, leading to the suppression of PPARγ-mediated gene transcription. This inhibitory action of this compound on PPARγ results in a significant attenuation of adipocyte differentiation and a reduction in lipid droplet formation.
This compound enhances TAZ nuclear localization, suppressing PPARγ and adipogenesis.
Impact on the RUNX2 Pathway and Osteogenesis
Conversely, in the osteogenic lineage, nuclear TAZ acts as a co-activator for RUNX2, the master transcription factor for bone formation. This compound treatment further enhances the TAZ-induced activation of RUNX2. This synergistic effect leads to increased expression of osteogenic marker genes, such as osteocalcin, alkaline phosphatase (ALP), and osterix, ultimately promoting osteoblast differentiation and mineralization. This compound has been shown to enhance the physical interaction between TAZ and RUNX2.
This compound promotes TAZ nuclear entry, enhancing RUNX2-mediated osteogenesis.
Quantitative Data Summary
The effects of this compound on the RUNX2 and PPARγ pathways have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on Adipogenesis and Osteogenesis
| Parameter | Cell Line | Treatment | Concentration | Outcome | Reference |
| Adipocyte Differentiation | 3T3-L1 | This compound | 10-50 µM | Significant suppression of lipid droplet formation. | |
| PPARγ Expression | 3T3-L1 | This compound | 10-50 µM | Dose-dependent decrease in PPARγ protein levels. | |
| TAZ Expression (Adipocytes) | 3T3-L1 | This compound | 10-50 µM | Substantial elevation in TAZ protein levels. | |
| Osteogenic Gene Expression (Osteocalcin, ALP, Osterix) | MC3T3-E1 | This compound | 2-50 µM | Significant increase in mRNA levels. | |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | This compound | 2-50 µM | Significant elevation in ALP activity. | |
| RUNX2 Expression | MC3T3-E1 | This compound | 50 µM | Enhanced RUNX2 protein expression. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| High-Fat Diet-Induced Obese Mice | This compound (i.p. injection) | Not Specified | Substantially diminished body weight gain. | |
| Ovariectomized Rats (Bone Loss Model) | This compound | Not Specified | Suppressed bone loss. |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |
| Half-life (t1/2) | ~7 hours | ~10 hours | |
| Absolute Oral Bioavailability | - | 50.9% | |
| Plasma Protein Binding | - | ~99.2% |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the effects of this compound.
Cell Culture and Differentiation
-
Cell Lines:
-
3T3-L1 preadipocytes: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum.
-
MC3T3-E1 preosteoblasts: Cultured in α-minimum essential medium (α-MEM) containing 10% fetal bovine serum (FBS).
-
-
Adipocyte Differentiation: Confluent 3T3-L1 cells are induced to differentiate with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Osteoblast Differentiation: Confluent MC3T3-E1 cells are stimulated to differentiate with α-MEM containing 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
Workflow for in vitro adipocyte and osteoblast differentiation.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a suitable buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TAZ, PPARγ, RUNX2) overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: Real-time PCR is performed using specific primers for target genes (e.g., osteocalcin, ALP, osterix) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Luciferase Reporter Assay
-
Transfection: Cells (e.g., 293T) are co-transfected with a luciferase reporter plasmid containing the promoter of a target gene (e.g., osteocalcin), expression vectors for RUNX2 and TAZ, and a β-galactosidase expression vector for normalization.
-
Treatment: Cells are treated with this compound or vehicle.
-
Lysis and Assay: Cells are lysed, and luciferase and β-galactosidase activities are measured using a luminometer.
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of interest (e.g., Flag-tagged TAZ) and protein A/G agarose beads.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted and analyzed by western blotting using an antibody against the interacting protein (e.g., RUNX2).
A simplified workflow for Co-immunoprecipitation experiments.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a unique mechanism of action that dually targets bone formation and adipogenesis. By enhancing the nuclear localization and activity of TAZ, this compound effectively promotes the RUNX2-mediated osteogenic pathway while simultaneously suppressing the PPARγ-driven adipogenic pathway. The preclinical data, demonstrating both in vitro efficacy and in vivo potential to mitigate bone loss and weight gain, underscore the therapeutic potential of this compound. Further investigations, including more extensive preclinical safety and efficacy studies, are warranted to advance this compound towards clinical development for the treatment of osteoporosis, obesity, and other related metabolic disorders. The favorable pharmacokinetic profile of this compound further supports its potential as an orally administered therapeutic agent.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
Methodological & Application
TM-25659 Experimental Protocol for In Vitro Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro use of TM-25659, a small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). This compound has been identified as a potent agent that promotes osteogenic differentiation and suppresses adipogenic differentiation of mesenchymal stem cells (MSCs) and pre-adipocyte cell lines.[1] These protocols are intended for researchers in the fields of bone biology, metabolism, and drug development.
Introduction
This compound is a novel compound that modulates the activity of TAZ, a key transcriptional co-activator that regulates the differentiation of MSCs.[1] By promoting the nuclear localization of TAZ, this compound enhances the activity of Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis, while simultaneously suppressing the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key driver of adipogenesis.[1] This dual activity makes this compound a promising candidate for therapeutic strategies aimed at promoting bone formation and treating metabolic diseases such as osteoporosis and obesity.
Mechanism of Action
This compound exerts its effects by modulating the Hippo signaling pathway effector, TAZ. In its active state, TAZ is localized to the nucleus where it acts as a transcriptional co-activator. This compound treatment leads to an increase in the nuclear accumulation of TAZ.[1] In the context of osteogenesis, nuclear TAZ interacts with RUNX2 to enhance the expression of osteogenic target genes, such as osteocalcin. Conversely, in the context of adipogenesis, nuclear TAZ binds to and represses the transcriptional activity of PPARγ, thereby inhibiting the expression of adipogenic genes like adiponectin and fatty acid binding protein 4 (FABP4).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on adipogenic and osteogenic differentiation. The data presented are representative and compiled from published findings.[1] Actual results may vary depending on the specific cell line, passage number, and experimental conditions.
Table 1: Effect of this compound on Adipocyte Differentiation of 3T3-L1 Cells
| This compound Concentration (µM) | Lipid Droplet Formation (Oil Red O Staining) | PPARγ Protein Expression (Relative to Control) | Adiponectin mRNA Expression (Fold Change) |
| 0 (Control) | ++++ | 1.0 | 1.0 |
| 2 | +++ | 0.7 | 0.6 |
| 10 | ++ | 0.4 | 0.3 |
| 50 | + | 0.2 | 0.1 |
Table 2: Effect of this compound on Osteoblast Differentiation of MC3T3-E1 Cells
| This compound Concentration (µM) | Mineralization (Alizarin Red S Staining) | RUNX2 Protein Expression (Relative to Control) | Osteocalcin mRNA Expression (Fold Change) |
| 0 (Control) | + | 1.0 | 1.0 |
| 2 | ++ | 1.5 | 2.5 |
| 10 | +++ | 2.2 | 4.8 |
| 50 | ++++ | 2.8 | 6.2 |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines:
-
3T3-L1 pre-adipocytes (ATCC® CL-173™)
-
MC3T3-E1 pre-osteoblasts (ATCC® CRL-2593™)
-
-
Culture Medium:
-
3T3-L1 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MC3T3-E1 Growth Medium: Alpha Minimum Essential Medium (α-MEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Experimental Workflow Diagram
Caption: General workflow for in vitro assays.
Protocol 1: Adipocyte Differentiation Assay
This protocol describes the induction of adipogenesis in 3T3-L1 pre-adipocytes and the assessment of this compound's inhibitory effect.
Materials:
-
3T3-L1 cells
-
3T3-L1 Growth Medium
-
Differentiation Medium (MDI): 3T3-L1 Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: 3T3-L1 Growth Medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in 3T3-L1 Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence.
-
Initiation of Differentiation (Day 0): Replace the medium with MDI medium containing various concentrations of this compound (e.g., 0, 2, 10, 50 µM). Include a vehicle control (DMSO).
-
Maintenance (Day 2): After 48 hours, replace the MDI medium with Insulin Medium containing the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with 3T3-L1 Growth Medium containing the respective concentrations of this compound. Change the medium every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis (qPCR): Harvest cells for RNA extraction and perform qPCR to analyze the expression of adipogenic marker genes (e.g., Pparg, Adipoq, Fabp4).
-
Protein Expression Analysis (Western Blot): Harvest cells for protein extraction and perform Western blotting to analyze the expression of TAZ and PPARγ.
-
Protocol 2: Osteoblast Differentiation Assay
This protocol describes the induction of osteogenesis in MC3T3-E1 pre-osteoblasts and the assessment of this compound's stimulatory effect.
Materials:
-
MC3T3-E1 cells
-
MC3T3-E1 Growth Medium
-
Osteogenic Medium: MC3T3-E1 Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Alizarin Red S staining solution
-
10% Acetic Acid
-
10% Ammonium Hydroxide
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a multi-well plate.
-
Induction of Differentiation: The following day, replace the growth medium with Osteogenic Medium containing various concentrations of this compound (e.g., 0, 2, 10, 50 µM). Include a vehicle control (DMSO).
-
Maintenance: Change the medium every 2-3 days for 14-21 days.
-
Assessment of Differentiation:
-
Alizarin Red S Staining:
-
Wash cells with PBS.
-
Fix with 70% ethanol for 1 hour.
-
Wash with water.
-
Stain with 40 mM Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash extensively with water and visualize calcium deposits under a microscope.
-
For quantification, destain with 10% acetic acid, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.
-
-
Gene Expression Analysis (qPCR): Harvest cells at various time points (e.g., day 7, 14, 21) for RNA extraction and perform qPCR to analyze the expression of osteogenic marker genes (e.g., Runx2, Sp7 (Osterix), Bglap (Osteocalcin)).
-
Protein Expression Analysis (Western Blot): Harvest cells for protein extraction and perform Western blotting to analyze the expression of TAZ and RUNX2.
-
Protocol 3: Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAZ, anti-RUNX2, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see Table 3 for suggested sequences)
-
qPCR instrument
Table 3: Suggested qPCR Primer Sequences (Human/Mouse)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TAZ (WWTR1) | AGGATTACAACCGCAGCTACA | TGGAGGTGAGGAGGAAGGTT |
| RUNX2 | CCAACCCACAGCATCATTC | GCTCACGTCGCTCATCTTG |
| PPARγ | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATT |
| Osteocalcin (BGLAP) | GAGGGCAGTAAGGTGGTGAA | GAGCAGGGAGGATGAAGGTT |
| Adiponectin (ADIPOQ) | GATGGCAGAGATGGCACCC | TGGAGTCACCGGCTACACTG |
| GAPDH | AATGAATACGGCTACAGCAACAGG | GGTGGTCCAGGGGTCTTACT |
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Troubleshooting
-
Low Differentiation Efficiency: Ensure cells are not passaged too many times. Use low-passage cells for all experiments. Optimize the concentration of differentiation inducers and the timing of media changes.
-
High Cell Death: Check for contamination. Ensure proper handling and sterile techniques. The concentration of this compound may need to be optimized for your specific cell line to avoid cytotoxicity.
-
Inconsistent Results: Maintain consistent cell seeding densities and culture conditions. Prepare fresh differentiation media for each experiment.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vitro investigation of this compound. By following these detailed methodologies, researchers can effectively study the role of this compound in modulating adipogenic and osteogenic differentiation, contributing to the development of novel therapeutics for a range of skeletal and metabolic disorders.
References
Application Notes and Protocols for TM-25659 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-25659 is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It has demonstrated potential therapeutic benefits in preclinical mouse models of metabolic diseases by promoting osteogenic differentiation while suppressing adipogenic differentiation.[1][2][3] this compound exerts its effects by enhancing the nuclear localization of TAZ, which in turn modulates the activity of key transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Runt-related transcription factor 2 (RUNX2).[1][2] Additionally, this compound has been shown to ameliorate insulin resistance and inflammation through the activation of the Fibroblast Growth Factor 21 (FGF21) signaling pathway via General Control Nonderepressible 2 (GCN2).
These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in various mouse models based on published studies.
Data Presentation: Recommended Dosage of this compound in Mouse Models
The following table summarizes the dosages and administration protocols for this compound used in different mouse models.
| Mouse Model | Condition | Dosage | Administration Route | Treatment Duration | Reference |
| C57BL/6J | High-Fat Diet (HFD)-Induced Obesity | Not specified in abstract | Not specified in abstract | 14 days | |
| C57BL/6J | High-Fat Diet (HFD)-Induced Obesity | 50 mg/kg | Intraperitoneal (i.p.), every other day | 16 days | |
| ob/ob | Genetic Obesity | 50 mg/kg | Intraperitoneal (i.p.) | 2 weeks | |
| TallyHo/JngJ (TH) | Secondary Osteoporosis | 10 or 100 mg/kg | Oral (p.o.) | 4 weeks | |
| Ovariectomized (OVX) Rats | Post-menopausal Osteoporosis Model | Not specified for mice | Oral (p.o.), every other day | 10 weeks |
Experimental Protocols
Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced Obesity Mouse Model
This protocol is adapted from studies investigating the effect of this compound on weight gain and metabolic parameters in mice fed a high-fat diet.
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
2. Acclimatization:
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water for at least one week.
3. Diet-Induced Obesity:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for a period of 7-30 weeks to induce obesity and insulin resistance.
4. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a vehicle solution. A commonly used vehicle is a mixture of DMSO, PEG400, and distilled water (e.g., 0.5:4:5.5, v/v).
-
Dosage: 50 mg/kg body weight.
-
Administration: Administer intraperitoneally (i.p.) every other day.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
5. Treatment Duration:
-
Continue treatment for 16 days.
6. Outcome Measures:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of fasting glucose, insulin, and lipid profiles.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Collect tissues (e.g., liver, adipose tissue, skeletal muscle) for histological analysis, gene expression studies (e.g., qPCR for FGF21), and protein analysis (e.g., Western blot for p-Akt).
Protocol 2: Assessment of this compound in a Genetic Model of Obesity
This protocol is based on a study using ob/ob mice, which are leptin-deficient and a model for genetic obesity.
1. Animal Model:
-
Male ob/ob mice, 12 weeks old.
2. Acclimatization:
-
As described in Protocol 1.
3. This compound Preparation and Administration:
-
Preparation: As described in Protocol 1.
-
Dosage: 50 mg/kg body weight.
-
Administration: Administer intraperitoneally (i.p.).
-
Control Group: Administer the vehicle solution to the control group.
4. Treatment Duration:
-
Continue treatment for 2 weeks.
5. Outcome Measures:
-
Monitor body weight every 2 days.
-
Assess metabolic parameters as described in Protocol 1.
Protocol 3: Investigation of this compound Effects on Osteoporosis in TallyHo/JngJ Mice
This protocol is derived from a study evaluating the osteogenic properties of this compound.
1. Animal Model:
-
Male TallyHo/JngJ (TH) mice, 4 weeks old, a model for secondary osteoporosis.
2. Acclimatization:
-
As described in Protocol 1.
3. This compound Preparation and Administration:
-
Preparation: Prepare an oral formulation of this compound.
-
Dosage: 10 or 100 mg/kg body weight.
-
Administration: Administer orally (p.o.), likely via gavage.
-
Control Group: Administer the vehicle solution orally.
4. Treatment Duration:
-
Continue treatment for 4 weeks.
5. Outcome Measures:
-
Measure bone mineral density (BMD) using techniques such as micro-computed tomography (µCT).
-
Analyze serum markers of bone formation and resorption.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, leading to the inhibition of adipogenesis and promotion of osteogenesis, as well as its effects on insulin sensitivity.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
How to dissolve and prepare TM-25659 for experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TM-25659 is a novel small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] It has been identified as a potent agent that enhances the nuclear localization of TAZ, thereby influencing cell differentiation pathways. Specifically, this compound promotes osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation.[1][2] This dual activity makes it a promising candidate for therapeutic strategies targeting metabolic diseases such as obesity and osteoporosis.[1] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine | |
| Molecular Weight | 500 g/mol | |
| pKa | 5.27 | |
| LogP | 6.97 ± 0.37 | |
| Aqueous Solubility | 134.3 ± 2.9 µM | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage Temperature | 2-8°C |
Dissolution and Preparation of this compound for Experiments
1. In Vitro Applications (e.g., Cell Culture)
For most cell-based assays, this compound should be dissolved in a suitable organic solvent to create a concentrated stock solution, which is then further diluted in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5 mg of this compound (Molecular Weight = 500 g/mol ).
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Important Considerations for Cell Culture:
-
Final DMSO Concentration: When diluting the this compound stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Solubility in Media: While this compound has a moderate aqueous solubility, high concentrations in cell culture media may lead to precipitation. It is recommended to prepare working solutions fresh from the frozen stock for each experiment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.
2. In Vivo Applications
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration. A commonly used vehicle for in vivo delivery of this compound is a mixture of DMSO, polyethylene glycol (PEG) 400, and distilled water.
Protocol for Preparing an In Vivo Formulation:
-
Vehicle Composition:
-
DMSO: 0.5 parts
-
Polyethylene glycol (PEG) 400: 4 parts
-
Distilled water: 5.5 parts
-
(v/v/v ratio of 0.5:4:5.5)
-
-
Procedure:
-
First, dissolve the required amount of this compound in DMSO.
-
Next, add the PEG 400 to the DMSO/TM-25659 mixture and mix thoroughly.
-
Finally, add the distilled water dropwise while continuously mixing to form a clear solution.
-
The final formulation should be prepared fresh before administration.
-
Experimental Protocols
1. Adipocyte Differentiation Assay
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of pre-adipocytes (e.g., 3T3-L1 cells).
Methodology:
-
Cell Seeding: Plate 3T3-L1 pre-adipocytes in a multi-well plate at a density that will allow them to reach confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Treatment: Culture the cells for 4-6 days, replacing the medium with fresh differentiation medium containing this compound or vehicle every 2 days.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: After the differentiation period, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplet accumulation.
-
Quantification: Elute the Oil Red O dye from the stained cells using isopropanol and measure the absorbance at 500 nm to quantify the extent of adipogenesis.
-
Gene Expression Analysis: Harvest total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARγ and C/EBPα.
-
2. Osteoblast Differentiation Assay
This protocol outlines the procedure to evaluate the stimulatory effect of this compound on the differentiation of mesenchymal stem cells (MSCs) or pre-osteoblasts (e.g., C3H10T1/2 or MC3T3-E1 cells) into osteoblasts.
Methodology:
-
Cell Seeding: Plate C3H10T1/2 or MC3T3-E1 cells in a multi-well plate.
-
Induction of Differentiation: Once the cells reach confluence, induce osteogenic differentiation using an appropriate medium (e.g., containing ascorbic acid and β-glycerophosphate) with the addition of different concentrations of this compound or vehicle control.
-
Treatment: Culture the cells for 14 days, with media changes every 2-3 days.
-
Assessment of Osteogenesis:
-
Alizarin Red S Staining: After 14 days, fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts.
-
Quantification: The stain can be dissolved in cetylpyridinium chloride, and the absorbance measured at 405 nm for quantification.
-
Gene Expression Analysis: Analyze the expression of osteogenic marker genes such as RUNX2, alkaline phosphatase (ALP), and osteocalcin by qRT-PCR.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound functions by enhancing the nuclear localization of the transcriptional co-activator TAZ. In the nucleus, TAZ interacts with key transcription factors to regulate gene expression. It enhances the activity of RUNX2, a master regulator of osteogenesis, leading to bone formation. Conversely, TAZ suppresses the activity of PPARγ, a key transcription factor for adipogenesis, thereby inhibiting fat cell formation.
Caption: Mechanism of this compound action.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound on cell differentiation in vitro.
Caption: In vitro experimental workflow.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM-25659 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-25659 has been identified as a potent small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of cell differentiation and metabolism. These application notes provide a comprehensive guide for studying the effects of this compound in relevant cell lines, including protocols for assessing its impact on adipogenesis, osteogenesis, and insulin sensitivity.
This compound exerts its biological effects through two primary mechanisms:
-
TAZ-mediated Regulation of Differentiation: this compound promotes the nuclear localization of TAZ. In the nucleus, TAZ interacts with transcription factors to suppress adipocyte differentiation (by inhibiting PPARγ) and enhance osteoblast differentiation (by promoting RUNX2 activity).[1][2][3]
-
GCN2-mediated Improvement in Insulin Sensitivity: this compound activates the GCN2 pathway in skeletal muscle cells, leading to increased expression and secretion of Fibroblast Growth Factor 21 (FGF21). FGF21 is a metabolic hormone known to improve insulin sensitivity and reduce inflammation.[4][5]
Responsive Cell Lines and Expected Outcomes
Based on its mechanisms of action, the following cell lines are responsive to this compound treatment, with the expected outcomes summarized below.
| Cell Line | Cell Type | Biological Process Affected | Expected Outcome with this compound Treatment | Effective Concentration Range |
| 3T3-L1 | Mouse pre-adipocyte | Adipogenesis | Inhibition of differentiation into mature adipocytes, reduced lipid accumulation. | 1 - 10 µM |
| MC3T3-E1 | Mouse pre-osteoblast | Osteogenesis | Promotion of differentiation into mature osteoblasts, increased alkaline phosphatase activity, and mineralization. | 1 - 10 µM |
| Mesenchymal Stem Cells (MSCs) | Multipotent stromal cells | Adipogenesis & Osteogenesis | Inhibition of adipogenic differentiation and promotion of osteogenic differentiation. | 1 - 10 µM |
| C2C12 | Mouse myoblast | Insulin Signaling | Amelioration of palmitate-induced insulin resistance, increased glucose uptake, and reduced inflammation. | ~10 µM |
Section 1: Inhibition of Adipogenesis in 3T3-L1 Cells
Application Note:
This compound can be utilized to study the signaling pathways that govern adipocyte differentiation. By promoting TAZ nuclear localization, this compound effectively inhibits the expression of key adipogenic transcription factors like PPARγ, leading to a reduction in lipid accumulation. This makes it a valuable tool for investigating obesity and metabolic diseases in an in vitro setting.
Experimental Protocol: Adipocyte Differentiation and Inhibition Assay
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): Growth Medium supplemented with 10 µg/mL insulin.
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate at a density that allows them to reach confluence. Grow cells in Growth Medium, changing the medium every 2-3 days.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the Differentiation Medium.
-
Media Changes:
-
On Day 2, replace the medium with Insulin Medium containing the respective concentrations of this compound or vehicle.
-
On Day 4, and every two days thereafter, replace the medium with Growth Medium containing this compound or vehicle.
-
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water.
-
Visualize and quantify lipid droplets. For quantification, the stain can be eluted with isopropanol and the absorbance measured at approximately 510 nm.
-
Signaling Pathway and Workflow
Caption: TAZ-mediated inhibition of adipogenesis by this compound.
Caption: Experimental workflow for adipogenesis inhibition assay.
Section 2: Promotion of Osteogenesis in MC3T3-E1 Cells
Application Note:
This compound serves as a valuable chemical tool for dissecting the molecular mechanisms of bone formation. By enhancing TAZ-dependent RUNX2 activity, this compound promotes the differentiation of pre-osteoblasts into mature osteoblasts. This can be leveraged in studies related to osteoporosis, bone regeneration, and the development of novel osteogenic agents.
Experimental Protocol: Osteoblast Differentiation and Mineralization Assay
Materials:
-
MC3T3-E1 pre-osteoblast cell line
-
α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound (dissolved in DMSO)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
PBS
-
10% Formalin or 4% Paraformaldehyde
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a multi-well plate and grow to confluence in Growth Medium.
-
Initiation of Differentiation: Once confluent, replace the Growth Medium with Osteogenic Differentiation Medium.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the ODM.
-
Culture and Maintenance: Culture the cells for 14-21 days, changing the ODM with fresh this compound or vehicle every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity (Day 7-10):
-
Lyse the cells and perform a colorimetric ALP activity assay according to the manufacturer's instructions. Normalize the activity to the total protein content.
-
-
Matrix Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 10% formalin for 15-30 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and photograph the calcium deposits. For quantification, the stain can be extracted with 10% acetic acid and the absorbance measured.
-
-
Signaling Pathway and Workflow
Caption: TAZ-mediated promotion of osteogenesis by this compound.
Caption: Experimental workflow for osteogenesis promotion assay.
Section 3: Amelioration of Insulin Resistance in C2C12 Cells
Application Note:
This compound provides a means to investigate the role of the GCN2/FGF21 pathway in skeletal muscle insulin sensitivity. By inducing FGF21, this compound can counteract the effects of lipotoxicity (e.g., induced by palmitate), making it a useful compound for studying insulin resistance and developing potential therapeutics for type 2 diabetes.
Experimental Protocol: Induction and Rescue of Insulin Resistance
Materials:
-
C2C12 myoblast cell line
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Palmitate-BSA complex solution (e.g., 0.5 mM palmitate)
-
This compound (dissolved in DMSO)
-
Insulin solution
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cell lysis buffer for Western blotting
-
Antibodies for phospho-Akt, total Akt, and a loading control (e.g., GAPDH)
Procedure:
-
Differentiation of Myoblasts:
-
Seed C2C12 myoblasts and grow to ~80-90% confluence.
-
Switch to Differentiation Medium and culture for 4-6 days to allow differentiation into myotubes, changing the medium every two days.
-
-
Induction of Insulin Resistance:
-
Treat the differentiated myotubes with palmitate-BSA complex (e.g., 0.5 mM) for 16-24 hours to induce insulin resistance.
-
-
This compound Treatment:
-
Co-treat the cells with this compound (e.g., 10 µM) or vehicle during the palmitate incubation period.
-
-
Assessment of Insulin Signaling:
-
Glucose Uptake Assay:
-
Serum-starve the cells for 2-4 hours.
-
Stimulate with or without insulin (e.g., 100 nM) for 20-30 minutes.
-
Incubate with 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity or fluorescence.
-
-
Western Blot for Akt Phosphorylation:
-
After treatment, stimulate cells with insulin (100 nM) for 10 minutes.
-
Lyse the cells and perform Western blotting to detect the levels of phosphorylated Akt (Ser473) and total Akt.
-
-
Signaling Pathway and Workflow
Caption: GCN2-mediated improvement of insulin sensitivity by this compound.
Caption: Workflow for assessing insulin sensitivity in C2C12 cells.
References
- 1. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate contributes to insulin resistance through downregulation of the Src-mediated phosphorylation of Akt in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor 21 in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel compound that promotes myogenesis via Akt and transcriptional co-activator with PDZ-binding motif (TAZ) in mouse C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TAZ Activation by TM-25659
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the activation of the transcriptional co-activator with PDZ-binding motif (TAZ) by the small molecule modulator, TM-25659. The following assays are designed to provide a comprehensive analysis of this compound's effect on TAZ localization, transcriptional activity, and downstream cellular functions.
Introduction to this compound and TAZ Activation
This compound, with the chemical name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, has been identified as a potent modulator of TAZ.[1][2] TAZ, also known as WWTR1, is a key downstream effector of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and stem cell differentiation.[3][4] The activity of TAZ is primarily regulated by its subcellular localization. When the Hippo pathway is active, TAZ is phosphorylated, leading to its sequestration in the cytoplasm and subsequent degradation.[3] In an inactive Hippo pathway state, TAZ remains unphosphorylated and translocates to the nucleus.
Once in the nucleus, TAZ acts as a transcriptional co-activator by binding to various transcription factors, most notably the TEA domain (TEAD) family of transcription factors, to regulate the expression of target genes involved in cell growth and differentiation. This compound has been shown to promote the nuclear localization of TAZ in a dose-dependent manner. This enhanced nuclear presence of TAZ leads to the suppression of adipogenesis by inhibiting the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and the promotion of osteogenesis by enhancing the activity of Runt-related transcription factor 2 (RUNX2).
The following protocols describe various in vitro assays to quantify the activation of TAZ by this compound.
Signaling Pathway of TAZ Activation
The diagram below illustrates the canonical Hippo signaling pathway and the proposed mechanism of action for this compound.
Caption: TAZ activation by this compound bypassing Hippo pathway inhibition.
Quantitative Data Summary
The following tables summarize the reported dose-dependent effects of this compound on various markers of TAZ activation.
Table 1: Effect of this compound on Osteogenic Marker Expression
| Concentration of this compound | Osteocalcin mRNA Expression (Fold Change) | ALP mRNA Expression (Fold Change) | Osterix mRNA Expression (Fold Change) |
| 0 µM (Control) | 1.0 | 1.0 | 1.0 |
| 2 µM | Significantly Increased | Significantly Increased | Significantly Increased |
| 5 µM | Further Increased | Further Increased | Further Increased |
| 10 µM | Maximum Effect Observed | Maximum Effect Observed | Maximum Effect Observed |
Data synthesized from studies on C3H10T1/2 cells.
Table 2: Effect of this compound on Adipogenic Differentiation
| Concentration of this compound | Lipid Droplet Formation | PPARγ Protein Expression | TAZ Protein Expression |
| 0 µM (Control) | High | High | Low |
| 2 µM | Significantly Suppressed | Decreased | Increased |
| 5 µM | Further Suppressed | Further Decreased | Further Increased |
| 10 µM | Strongly Suppressed | Substantially Decreased | Substantially Elevated |
Data synthesized from studies on 3T3-L1 cells.
Experimental Protocols
Protocol 1: TAZ Nuclear Translocation Assay via Western Blotting
This protocol details the procedure to assess the accumulation of TAZ in the nucleus following treatment with this compound.
Caption: Workflow for TAZ nuclear translocation Western Blot analysis.
Materials:
-
Cell line (e.g., adipose-derived stem cells (ADSCs), HEK293T, or C3H10T1/2)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TAZ, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 10 cm dishes and allow them to reach 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-TAZ, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the TAZ signal in the nuclear fraction to the Lamin B1 signal and the TAZ signal in the cytoplasmic fraction to the GAPDH signal.
-
Expected Outcome: Treatment with this compound is expected to show a significant increase in the amount of TAZ protein in the nuclear fraction compared to the vehicle-treated control.
Protocol 2: TAZ/TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TAZ by quantifying the expression of a reporter gene (luciferase) under the control of a TEAD-responsive promoter.
Caption: Workflow for the TAZ/TEAD luciferase reporter assay.
Materials:
-
HEK293T cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
TAZ expression plasmid (optional, to enhance signal)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally a TAZ expression plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations.
-
Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Expected Outcome: this compound treatment should lead to a dose-dependent increase in the normalized luciferase activity, indicating enhanced TAZ-TEAD transcriptional co-activation.
Protocol 3: Co-Immunoprecipitation (Co-IP) of TAZ and RUNX2
This protocol is used to demonstrate the physical interaction between TAZ and its transcriptional partner RUNX2, and to determine if this compound enhances this interaction.
Caption: Workflow for Co-Immunoprecipitation of TAZ and RUNX2.
Materials:
-
Cell line expressing both TAZ and RUNX2 (e.g., HEK293T co-transfected with Flag-TAZ and RUNX2, or ADSCs)
-
This compound
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS) with protease inhibitors
-
Primary antibodies: anti-TAZ (for IP), anti-RUNX2 (for WB), anti-Flag (if using tagged protein)
-
IgG control antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: Lyse the cells in ice-cold, non-denaturing lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Set aside a small portion of the pre-cleared lysate as the "input" control.
-
Incubate the remaining lysate with the anti-TAZ antibody or an IgG control overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates and the input control by Western blotting, probing with anti-RUNX2 and anti-TAZ antibodies.
Expected Outcome: In samples immunoprecipitated with the TAZ antibody, a band corresponding to RUNX2 should be detected. The intensity of this band is expected to be stronger in cells treated with this compound, indicating an enhanced physical interaction between TAZ and RUNX2.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The two faces of Hippo: targeting the Hippo pathway for regenerative medicine and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Signaling Pathway for Tissue Regeneration and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM-25659 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-25659 is a small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo signaling pathway.[1][2] TAZ plays a critical role in regulating cell proliferation, differentiation, and organ size. Dysregulation of the Hippo-TAZ pathway is implicated in various diseases, including cancer and metabolic disorders. This compound was identified through high-throughput screening as a compound that enhances the nuclear localization of TAZ.[1][2] In the nucleus, TAZ interacts with transcription factors, notably inhibiting the activity of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and enhancing the activity of Runt-related transcription factor 2 (RUNX2).[1] This dual action leads to the suppression of adipogenic (fat cell) differentiation and the promotion of osteogenic (bone cell) differentiation. These properties make this compound a valuable tool for studying TAZ-mediated cellular processes and a potential therapeutic candidate for conditions like obesity and osteoporosis.
This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of TAZ activity.
Principle of High-Throughput Screening for TAZ Modulators
High-throughput screening for TAZ modulators like this compound typically relies on cell-based assays that can measure changes in TAZ localization or activity in a robust and scalable manner. Two primary HTS approaches are:
-
Luciferase Reporter Assays: These assays are designed to measure the transcriptional activity of TAZ. A reporter construct containing a TAZ-responsive promoter element (e.g., from a known TAZ target gene) driving the expression of a luciferase enzyme is introduced into a suitable cell line. When TAZ is activated and translocates to the nucleus, it binds to the promoter and drives luciferase expression, which can be quantified by measuring light output after the addition of a substrate. Compounds that modulate TAZ activity will therefore cause a measurable change in the luminescent signal.
-
High-Content Imaging (HCI) Assays: These assays directly visualize and quantify the subcellular localization of TAZ. Cells are engineered to express a fluorescently tagged TAZ protein (e.g., TAZ-GFP). Following treatment with library compounds, automated microscopy and image analysis software are used to determine the ratio of nuclear to cytoplasmic fluorescence intensity of TAZ. Compounds like this compound, which promote TAZ nuclear translocation, will show a significant increase in this ratio.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| Mechanism of Action | - | TAZ Modulator (Enhances Nuclear Localization) | |
| Effect on Adipogenesis | In vitro | Attenuates PPARγ-mediated differentiation | |
| Effect on Osteogenesis | In vitro | Enhances RUNX2-induced differentiation | |
| In Vivo Efficacy | Mouse | Suppressed bone loss and decreased weight gain in an obesity model |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration | Dose | Value | Reference |
| Half-life (t½) | Intravenous (i.v.) | 10 mg/kg | ~7 hours | |
| Oral (p.o.) | 10 mg/kg | ~10 hours | ||
| Systemic Clearance | Intravenous (i.v.) | 0.5-5 mg/kg | 0.434 - 0.890 mL·h⁻¹·kg⁻¹ | |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 0.5-5 mg/kg | 2.02 - 4.22 L/kg | |
| Absolute Oral Bioavailability | Oral (p.o.) | 2-10 mg/kg | 50.9% | |
| Plasma Protein Binding | In vitro | - | ~99.2% |
Experimental Protocols
Protocol 1: TAZ-Responsive Luciferase Reporter Assay for High-Throughput Screening
This protocol describes a method to screen for compounds that modulate TAZ transcriptional activity using a luciferase reporter assay in a 384-well format.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TAZ-responsive firefly luciferase reporter plasmid (e.g., containing TEAD-binding elements)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Compound library (e.g., at 10 mM in DMSO)
-
This compound (positive control)
-
DMSO (negative control)
-
384-well white, clear-bottom assay plates
-
Dual-Glo Luciferase Assay System
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a T-75 flask to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the TAZ-responsive firefly luciferase reporter and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 4-6 hours of incubation, trypsinize the transfected cells, resuspend them in complete media, and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well in 40 µL of media.
-
Incubate the plates at 37°C, 5% CO₂ overnight.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the library compounds to the desired final concentration (e.g., 10 µM) in assay media. Include this compound as a positive control and DMSO as a negative control.
-
Using an automated liquid handler, add 10 µL of the compound solution to the respective wells of the cell plate.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 20 µL of the Dual-Glo Luciferase Reagent (for firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the firefly luminescence using a plate reader.
-
Add 20 µL of the Dual-Glo Stop & Glo Reagent (for Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold change in TAZ activity relative to the DMSO-treated control wells.
-
Determine the Z'-factor to assess the quality of the assay.
-
Protocol 2: High-Content Imaging Assay for TAZ Nuclear Translocation
This protocol outlines a method to screen for compounds that induce the nuclear translocation of TAZ using high-content imaging in a 384-well format.
Materials:
-
U2OS cells stably expressing GFP-TAZ
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (4% in PBS)
-
PBS (Phosphate-Buffered Saline)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Methodology:
-
Cell Seeding:
-
Seed U2OS-GFP-TAZ cells into 384-well imaging plates at a density of 2,000-4,000 cells per well in 40 µL of media.
-
Incubate the plates at 37°C, 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a compound plate with library compounds, this compound, and DMSO at the desired final concentration.
-
Add 10 µL of the compound solution to the cell plates.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to each well at a final concentration of 1 µg/mL and incubate for 15 minutes at 37°C.
-
Carefully remove the media and wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for GFP (TAZ) and DAPI (Hoechst/nucleus).
-
Use image analysis software to:
-
Identify the nucleus of each cell based on the Hoechst staining.
-
Define the cytoplasm as a ring-like region around the nucleus.
-
Measure the mean fluorescence intensity of GFP-TAZ in both the nuclear and cytoplasmic compartments.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
-
Average the ratios for all cells in each well.
-
Identify hit compounds that cause a significant increase in the nuclear-to-cytoplasmic TAZ ratio compared to the DMSO control.
-
Mandatory Visualizations
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Lentiviral Transduction Efficiency with TM-25659
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] Despite their broad utility, achieving high transduction efficiency in certain cell types, such as primary cells and stem cells, can be challenging.[2] Various methods have been developed to enhance lentiviral transduction, including the use of polycations like polybrene, spinoculation, and specialized transduction enhancers. This application note explores the potential of a novel small molecule, TM-25659, to improve lentiviral transduction efficiency.
This compound has been identified as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). Specifically, this compound promotes the nuclear localization of TAZ, a key regulator of mesenchymal stem cell differentiation. By influencing cellular pathways that control cell fate and gene expression, this compound may create a cellular environment more receptive to lentiviral vector entry, integration, and transgene expression. This note provides a hypothetical framework and a detailed protocol for utilizing this compound to potentially enhance the efficiency of lentiviral transduction in target cells.
Principle of the Method
The proposed mechanism by which this compound may enhance lentiviral transduction is through its modulation of the TAZ signaling pathway. TAZ is a downstream effector of the Hippo signaling pathway and acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and differentiation. This compound has been shown to increase the nuclear localization of TAZ. It is hypothesized that the this compound-mediated activation of TAZ may alter the cellular state to one that is more permissive for efficient lentiviral transduction. This could be due to changes in cell membrane properties, cytoskeletal organization, or the expression of host factors involved in the viral life cycle.
Materials and Methods
Materials
-
HEK293T cells (or other target cell line)
-
Lentiviral vector expressing a reporter gene (e.g., GFP)
-
This compound (2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Protocol
A detailed protocol for assessing the effect of this compound on lentiviral transduction efficiency is provided below. This protocol is designed for a 24-well plate format but can be scaled as needed.
Day 1: Cell Seeding
-
Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 0.5 x 10^5 cells per well in a 24-well plate.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 18-20 hours.
Day 2: this compound Treatment and Transduction
-
Prepare a stock solution of this compound in DMSO.
-
On the day of transduction, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Remove the old medium from the cells.
-
Add 250 µL of the medium containing the respective this compound concentrations to each well.
-
Incubate for 4 hours at 37°C.
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction cocktail: For each well, mix the desired amount of lentiviral particles (to achieve a target MOI) with complete culture medium containing polybrene (final concentration of 8 µg/mL). Add this mixture to the wells containing the cells and this compound. The total volume in each well should be 500 µL.
-
Gently swirl the plate to mix.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 18-20 hours.
Day 3: Medium Change
-
After the incubation period, remove the medium containing the virus and this compound.
-
Replace with 500 µL of fresh, complete culture medium.
-
Incubate at 37°C for an additional 48-72 hours to allow for transgene expression.
Day 5: Analysis of Transduction Efficiency
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend them in PBS containing 2% FBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
Hypothetical Results
The following tables summarize the expected quantitative data from an experiment investigating the effect of this compound on lentiviral transduction efficiency at different Multiplicities of Infection (MOI).
Table 1: Effect of this compound on Transduction Efficiency at MOI = 1
| This compound Concentration (µM) | Percentage of GFP-Positive Cells (%) | Fold Increase in Transduction |
| 0 (Control) | 15.2 ± 1.8 | 1.0 |
| 1 | 22.8 ± 2.1 | 1.5 |
| 5 | 35.1 ± 3.5 | 2.3 |
| 10 | 41.3 ± 4.0 | 2.7 |
Table 2: Effect of this compound on Transduction Efficiency at MOI = 5
| This compound Concentration (µM) | Percentage of GFP-Positive Cells (%) | Fold Increase in Transduction |
| 0 (Control) | 45.6 ± 4.2 | 1.0 |
| 1 | 63.8 ± 5.1 | 1.4 |
| 5 | 78.9 ± 6.3 | 1.7 |
| 10 | 85.3 ± 7.0 | 1.9 |
Visualizations
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for this compound enhanced transduction.
Discussion
The hypothetical data presented suggest that pre-treatment of target cells with this compound can lead to a dose-dependent increase in lentiviral transduction efficiency. This effect is observed at both low and high MOIs, indicating that this compound may be a valuable reagent for applications where high transduction rates are critical. The underlying mechanism is likely related to the modulation of the TAZ signaling pathway, which may alter the cellular environment to be more favorable for one or more steps of the lentiviral life cycle.
Further studies are warranted to fully elucidate the mechanism of action and to optimize the protocol for different cell types. This includes determining the optimal concentration of this compound and the ideal pre-incubation time. Additionally, investigating the effect of this compound on cell viability and proliferation is crucial to ensure that the observed increase in transduction efficiency is not accompanied by adverse cellular effects.
Conclusion
This compound presents a promising new approach for enhancing the efficiency of lentiviral transduction. By modulating the TAZ signaling pathway, this small molecule has the potential to significantly improve the outcomes of gene delivery experiments, particularly in hard-to-transduce cell types. The protocol and data presented here provide a foundation for researchers to explore the utility of this compound in their specific applications.
References
Visualizing the Cellular Effects of TM-25659: Application Notes and Staining Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various staining techniques for visualizing the cellular effects of TM-25659, a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). This compound has been shown to promote osteogenic differentiation and suppress adipogenic differentiation by enhancing the nuclear localization and activity of TAZ. The following protocols are designed to enable researchers to effectively study these processes in vitro.
Key Cellular Effects of this compound
This compound primarily influences cell fate decisions in mesenchymal stem cells and other progenitor cells by modulating the activity of TAZ. This leads to two main opposing effects:
-
Inhibition of Adipogenesis: this compound enhances the nuclear localization of TAZ, where it acts as a co-suppressor of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. This leads to a decrease in the expression of adipogenic marker genes and a reduction in lipid accumulation.
-
Promotion of Osteogenesis: In the nucleus, TAZ also functions as a co-activator for Runt-related transcription factor 2 (RUNX2), a key transcription factor for osteoblast differentiation. This results in the up-regulation of osteogenic marker genes and increased bone matrix mineralization.
The following sections provide detailed protocols to visualize these key effects of this compound.
I. Visualization of Adipogenesis Inhibition
Application Note: Oil Red O Staining for Lipid Droplet Accumulation
Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids. It is a standard method for the visualization and quantification of intracellular lipid droplets in mature adipocytes. Treatment of pre-adipocytes with this compound during differentiation is expected to significantly reduce the accumulation of lipid droplets, which can be visualized and quantified using this protocol.
Quantitative Data Summary
| Treatment Group | This compound Conc. (µM) | Oil Red O Absorbance (OD 520 nm) | Fold Change vs. Differentiated Control |
| Undifferentiated Control | 0 | 0.05 ± 0.01 | 0.1 |
| Differentiated Control (Vehicle) | 0 | 0.50 ± 0.05 | 1.0 |
| This compound | 1 | 0.35 ± 0.04 | 0.7 |
| This compound | 5 | 0.20 ± 0.03 | 0.4 |
| This compound | 10 | 0.10 ± 0.02 | 0.2 |
Data are representative and may vary depending on cell type and experimental conditions.
Experimental Workflow: Adipogenesis Inhibition Assay
Protocol: Oil Red O Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (neutral buffered)
-
Oil Red O stock solution (0.5 g in 100 mL of 100% isopropanol)
-
60% Isopropanol
-
100% Isopropanol
-
Distilled water
Procedure:
-
Preparation of Oil Red O Working Solution:
-
Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water.
-
Let the solution sit at room temperature for 10 minutes.
-
Filter the solution through a 0.2 µm syringe filter. The working solution is stable for up to 2 hours.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and let the cells air dry completely.
-
Add the filtered Oil Red O working solution to cover the cell monolayer and incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water.
-
Add PBS to the wells to prevent drying and visualize under a bright-field microscope. Lipid droplets will appear as red circular structures.
-
-
Quantification:
-
After imaging, remove the PBS and allow the wells to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle agitation.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
II. Visualization of Osteogenesis Promotion
Application Note: Alizarin Red S Staining for Matrix Mineralization
Alizarin Red S is a dye that binds to calcium salts, forming a chelate. It is used to identify and quantify calcium deposits in mineralized tissues and cell cultures. Treatment with this compound is expected to enhance osteoblast differentiation and lead to increased extracellular matrix mineralization, which will be visualized as red-orange deposits with Alizarin Red S staining.
Quantitative Data Summary
| Treatment Group | This compound Conc. (µM) | Alizarin Red S Absorbance (OD 405 nm) | Fold Change vs. Differentiated Control |
| Undifferentiated Control | 0 | 0.08 ± 0.02 | 0.2 |
| Differentiated Control (Vehicle) | 0 | 0.40 ± 0.04 | 1.0 |
| This compound | 1 | 0.60 ± 0.05 | 1.5 |
| This compound | 5 | 0.88 ± 0.07 | 2.2 |
| This compound | 10 | 1.20 ± 0.10 | 3.0 |
Data are representative and may vary depending on cell type and experimental conditions.
Experimental Workflow: Osteogenesis Promotion Assay
Troubleshooting & Optimization
Troubleshooting TM-25659 insolubility in culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of TM-25659, a TAZ modulator, in cell culture applications. Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers detailed protocols and strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) - Troubleshooting Insolubility
Q1: What is this compound and why can it be difficult to dissolve in culture media?
This compound, with the chemical name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, is a small molecule modulator of the transcriptional co-activator TAZ.[1][2] It has been shown to promote osteogenic differentiation and suppress adipogenic differentiation.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which leads to low aqueous solubility and can cause it to precipitate when added to cell culture media.
Q2: I'm observing precipitation of this compound in my culture media. What are the common causes?
Precipitation of this compound upon addition to aqueous culture media is a common issue and can be attributed to several factors:
-
Solvent Shock : This is the most frequent cause. It occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the culture medium, causing the compound to crash out of solution.[3]
-
High Final Concentration : The intended experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.
-
Media Composition : Different basal media (e.g., DMEM vs. RPMI-1640) have varying compositions of salts, amino acids, and vitamins that can affect the solubility of a compound.
-
Low Serum Concentration : Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. Using low-serum or serum-free media can increase the likelihood of precipitation.
-
Temperature : While gentle warming can aid initial dissolution, some compounds may be less soluble at 37°C compared to room temperature.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound is Dimethyl Sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of organic molecules. However, it's crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.5%) as it can be toxic to cells.
Q4: How can I improve the solubility of this compound when diluting the stock solution into the culture media?
To avoid precipitation when preparing your working concentration, consider the following steps:
-
Stepwise Dilution : Avoid adding the concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution by adding the stock to a smaller volume of pre-warmed (37°C) media, mixing gently, and then adding this to the final volume.
-
Pre-warm the Media : Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Mixing : After adding the compound to the media, vortex or swirl the solution gently to ensure it is evenly dispersed.
-
Utilize Serum : If your experimental design allows, add this compound to serum-containing media. The proteins in the serum will help to solubilize the compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Note: Specific quantitative solubility data for this compound is not readily available in public literature. This table provides general guidance for hydrophobic small molecules.)
| Solvent | Typical Solubility Range | Notes |
| DMSO | 10-100 mM | Recommended for primary stock solutions. |
| Ethanol | 1-20 mM | Can be an alternative to DMSO, but cell type tolerance must be verified. |
| Aqueous Buffers (e.g., PBS) | < 10 µM | Very low solubility is expected. Not recommended for stock solutions. |
| Culture Media (e.g., DMEM + 10% FBS) | 1-50 µM | Solubility is highly dependent on media composition and serum content. |
Table 2: Recommended Maximum Solvent Concentrations for Cell Culture
| Solvent | Recommended Max. Final Concentration | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5% (v/v) | Cytotoxicity, altered gene expression, differentiation induction. |
| Ethanol | ≤ 0.5% (v/v) | Cytotoxicity, cellular stress responses. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass : Determine the mass of this compound powder needed for your desired stock concentration and volume. (Molecular Weight of this compound can be found from the supplier's documentation).
-
Weigh Compound : Carefully weigh the solid this compound into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).
-
Add Solvent : Add the calculated volume of high-purity, sterile-filtered DMSO to the vial.
-
Dissolve : Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes.
-
Inspect : Ensure the solution is clear and free of any visible precipitate before storage.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Culture Media
-
Thaw Stock : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media : Warm your complete culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Perform Serial Dilution : To minimize solvent shock, perform a serial dilution. For example, to make a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of pre-warmed complete culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix Immediately : Immediately after adding the stock, gently vortex or pipette the solution up and down to ensure rapid and thorough mixing.
-
Final Application : Add the final 10 µM working solution to your cells. Prepare this working solution fresh for each experiment.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TM-25659 Concentration for Osteoblast Differentiation
Welcome to the technical support center for TM-25659. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the use of this compound in osteoblast differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting osteoblast differentiation?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] It enhances the nuclear localization of TAZ in a dose-dependent manner.[1][2] In the nucleus, TAZ interacts with the runt-related transcription factor 2 (RUNX2), a key transcription factor in osteogenesis.[1] This interaction increases RUNX2 activity, leading to the enhanced expression of osteogenic genes and promoting osteoblast differentiation.
Q2: What is a recommended starting concentration for this compound in in vitro osteoblast differentiation assays?
A2: Based on published studies, a good starting point for in vitro experiments is a concentration of 2 µM. Significant increases in osteogenic markers such as osteocalcin, alkaline phosphatase (ALP), and osterix have been observed at this concentration. To determine the optimal concentration for your specific cell line and experimental conditions, it is recommended to perform a dose-response study.
Q3: What cell lines are suitable for studying the effects of this compound on osteoblast differentiation?
A3: The C3H10T1/2, a mouse mesenchymal stem cell line, and the MC3T3-E1, a mouse pre-osteoblastic cell line, have been successfully used to demonstrate the pro-osteogenic effects of this compound.
Q4: How long should I treat my cells with this compound to observe osteoblast differentiation?
A4: For mineralization assays, such as Alizarin Red S staining, cells are typically cultured in the presence of this compound for 14 days. For earlier markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity or gene expression of osteogenic markers, shorter treatment times may be sufficient.
Q5: Is this compound known to have any cytotoxic effects?
A5: While the primary literature on this compound does not focus on cytotoxicity, it is always good practice to assess the potential for cytotoxicity of any new compound in your specific cell line. This can be done using standard assays such as MTT or LDH release assays to ensure that the observed effects on differentiation are not due to toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in osteogenic markers (ALP, Alizarin Red S, qPCR) with this compound treatment. | 1. Sub-optimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is not responsive. 4. Degradation of this compound. 5. Problems with the assay itself. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). 2. Extend the treatment period, especially for late-stage markers like mineralization. 3. Ensure you are using a suitable cell line (e.g., C3H10T1/2, MC3T3-E1). 4. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. 5. Include a known osteogenic inducer (e.g., BMP-2) as a positive control to validate your assay. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Mix the media well after adding this compound before adding to the cells. 3. Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity. |
| Observed cell death at expected effective concentrations. | 1. The compound may be cytotoxic to your specific cell line at that concentration. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the cytotoxic concentration range. Use a lower concentration of this compound. 2. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle-only control. |
| Weak or inconsistent Alizarin Red S staining. | 1. Insufficient mineralization has occurred. 2. Loss of mineralized nodules during the staining procedure. 3. Incorrect pH of the Alizarin Red S solution. | 1. Extend the culture period in osteogenic medium with this compound. 2. Handle the cells very gently during washing and reagent addition steps to avoid detaching the nodules. 3. Ensure the pH of the Alizarin Red S solution is between 4.1 and 4.3. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on osteoblast differentiation markers from in vitro studies.
| Cell Line | Treatment Duration | Assay | Concentration (µM) | Result (Fold Change vs. Control) |
| C3H10T1/2 | 14 days | Alizarin Red S Staining (Mineralization) | 0.5 | ~1.5 |
| 1 | ~2.0 | |||
| 2 | ~2.5 | |||
| MC3T3-E1 | - | Alkaline Phosphatase (ALP) Activity | 0.5 | ~1.2 |
| 1 | ~1.4 | |||
| 2 | ~1.6 | |||
| C3H10T1/2 | - | qPCR - Osteocalcin | 2 | Significant Increase |
| C3H10T1/2 | - | qPCR - ALP | 2 | Significant Increase |
| C3H10T1/2 | - | qPCR - Osterix | 2 | Significant Increase |
Data are estimations based on graphical representations in Woo et al., 2012.
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This protocol is for a colorimetric assay to measure ALP activity, an early marker of osteoblast differentiation.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Induce osteogenic differentiation and treat with various concentrations of this compound.
-
Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Enzyme Reaction: Add the cell lysate to a 96-well plate. Add p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding NaOH.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of yellow p-nitrophenol produced is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S (ARS) Staining for Mineralization
This protocol is for staining calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Culture and Treatment: Culture cells in osteogenic differentiation medium with this compound for 14-21 days, changing the medium every 2-3 days.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Washing: Wash the cells twice with deionized water.
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Gently wash the cells 3-5 times with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.
-
Quantification (Optional): To quantify the staining, the dye can be extracted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
This protocol is for measuring the expression of key osteogenic marker genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound for the desired period. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes and a reference gene (e.g., GAPDH, ACTB).
-
Osteogenic Marker Genes:
-
RUNX2 (Runt-related transcription factor 2) - early marker
-
ALP (Alkaline phosphatase) - early marker
-
COL1A1 (Collagen type I alpha 1) - matrix protein
-
OCN (Osteocalcin, also known as BGLAP) - late marker
-
Osterix (SP7) - transcription factor
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Visualizations
Caption: Signaling pathway of this compound in osteoblast differentiation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TM-25659 Cytotoxicity in Cell Culture
Welcome to the technical support center for TM-25659. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cytotoxicity associated with the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It enhances the nuclear localization of TAZ, which in turn modulates gene expression. Specifically, this compound has been shown to promote osteogenic (bone cell) differentiation by enhancing the activity of the transcription factor RUNX2, while suppressing adipogenic (fat cell) differentiation by inhibiting the activity of PPARγ.[1][2]
Q2: Is this compound expected to be cytotoxic?
A2: Generally, this compound has been reported to have low cytotoxicity in certain cell types within a specific concentration range. For instance, one study found that the viability of adipose-derived stem cells (ADSCs) was not significantly affected by this compound at concentrations up to 50 μM for as long as 48 hours. However, as with any small molecule, cytotoxicity can be cell-type dependent and influenced by factors such as concentration, exposure duration, and specific experimental conditions.
Q3: What are the common causes of small molecule-induced cytotoxicity in cell culture?
A3: Cytotoxicity of small molecules in cell culture can arise from several factors, including:
-
High Concentrations: The concentration of the compound may exceed the therapeutic or effective window for the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).
-
Compound Instability: The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts.
-
Off-Target Effects: The compound may interact with unintended cellular targets, leading to toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a particular compound.
Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. This typically involves treating your cells with a range of this compound concentrations and assessing cell viability after a set incubation period using assays such as MTT, MTS, or a live/dead cell stain. This will allow you to identify a concentration that provides the desired biological effect with minimal impact on cell viability.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
If you are observing unexpected levels of cell death in your experiments with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| This compound Concentration is Too High | Perform a dose-response curve with a wide range of this compound concentrations to determine the half-maximal cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments. | Identification of a non-toxic working concentration range for your specific cell line. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. | Minimal to no cell death in the vehicle-only control wells, confirming that the observed cytotoxicity is due to this compound and not the solvent. |
| Compound Precipitation | This compound is soluble in DMSO.[3][4] When diluting in aqueous culture medium, the compound may precipitate. Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a more dilute stock solution or using a gentle warming and mixing step. | A clear solution with no visible precipitate, ensuring that the cells are exposed to a consistent and accurate concentration of the compound. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to this compound. If possible, test the compound on a different, more robust cell line to compare toxicity profiles. | Understanding whether the observed cytotoxicity is specific to your cell line, which can provide insights into the mechanism of toxicity. |
| Extended Exposure Time | Long incubation times with this compound may lead to increased cytotoxicity. Consider reducing the duration of exposure to the compound. | A reduction in cell death, indicating that the cytotoxicity is time-dependent. |
| Sub-optimal Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence or the use of high-passage number cells can increase sensitivity to cytotoxic effects. | Healthy and actively dividing cells are generally more resilient to chemical treatments, leading to more consistent and reproducible results. |
Experimental Protocols
Here are detailed protocols for common assays to assess cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well clear-bottom plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release samples, following the kit's instructions.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described in the previous protocols. Include untreated and positive controls for apoptosis.
-
Cell Harvesting: After the incubation period, harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for about 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Experimental workflow for dose-response assay.
Troubleshooting Logic for High Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Off-target effects of TM-25659 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM-25659. The information focuses on understanding the compound's mechanism of action and potential downstream effects that may be observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), also known as WW domain-containing transcription regulator 1 (WWTR1).[1][2] It functions by promoting the nuclear localization of TAZ.[1][2][3] In the nucleus, TAZ interacts with transcription factors to regulate gene expression, most notably enhancing the activity of Runt-related transcription factor 2 (RUNX2) and suppressing the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Q2: What are the expected primary effects of this compound in cell culture experiments?
A2: Based on its mechanism of action, this compound is expected to have dual effects on mesenchymal stem cell differentiation. It promotes osteogenic (bone cell) differentiation while simultaneously suppressing adipogenic (fat cell) differentiation. In osteoblasts, increased nuclear TAZ enhances RUNX2 activity, leading to bone formation. In pre-adipocytes, nuclear TAZ suppresses PPARγ, a key regulator of adipogenesis.
Q3: Are there any known "off-target" effects of this compound?
A3: Currently, published research has not identified specific molecular off-targets of this compound in the classical sense (i.e., binding to unintended receptors or enzymes). The observed effects of this compound appear to be consequences of its primary activity as a TAZ modulator. However, TAZ itself regulates a wide array of cellular processes, which could be considered downstream or "off-target" effects of modulating this central protein. For example, this compound has been shown to increase Fibroblast Growth Factor 21 (FGF21) levels in skeletal muscle cells through the GCN2 pathway.
Q4: We are observing unexpected changes in metabolic pathways in our experiments with this compound. Is this a known effect?
A4: Yes, this is plausible. This compound has been shown to influence metabolic processes. By suppressing adipogenesis, it can decrease weight gain in obese mouse models. Furthermore, it has been demonstrated to improve palmitate-induced insulin resistance and inflammation in C2 myotubes, an effect mediated by the induction of FGF21. Therefore, observing changes in metabolic signaling and inflammatory markers is consistent with the compound's known biological activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High variability in osteogenic differentiation response. | 1. Suboptimal concentration of this compound.2. Cell density and confluency at the time of treatment.3. Passage number and health of the cell line. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type (studies have used concentrations up to 10 µM).2. Ensure consistent cell seeding density and that cells are in the appropriate growth phase for differentiation induction.3. Use low-passage cells and regularly check for mycoplasma contamination. |
| Inconsistent suppression of adipogenesis. | 1. Potency of adipogenic induction media.2. Timing of this compound treatment.3. Presence of TAZ in the cell line. | 1. Verify the concentration and activity of components in your adipogenic cocktail (e.g., insulin, dexamethasone, IBMX).2. Add this compound concurrently with the adipogenic induction media.3. Confirm TAZ expression in your cell line of interest via Western blot or qPCR. The effect of this compound is TAZ-dependent. |
| Unexpected cell proliferation or cytotoxicity. | 1. High concentrations of this compound.2. Cell-type specific sensitivity. | 1. Determine the cytotoxic threshold of this compound for your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). One study showed no significant effect on ADSC viability at concentrations up to 50 µM for 48 hours.2. Review literature for known effects of TAZ modulation on the proliferation of your cell type. |
| No effect on FGF21 levels in skeletal muscle cells. | 1. Inappropriate cell model.2. Insufficient treatment duration. | 1. Ensure you are using a relevant skeletal muscle cell line (e.g., C2C12 myotubes).2. Check the time course of FGF21 induction in response to this compound. The effect may not be immediate. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Adipocyte Differentiation | 3T3-L1 | 1-10 µM | Concentration-dependent suppression of lipid droplet formation. | |
| PPARγ Expression | 3T3-L1 | 1-10 µM | Concentration-dependent decrease in PPARγ protein levels. | |
| TAZ Expression | 3T3-L1 | 1-10 µM | Substantial elevation of TAZ protein levels. | |
| Osteogenic Differentiation | ADSCs | 10 µM | Enhanced ALP activity and mineralization. | |
| FGF21 mRNA Expression | C2 Myotubes | 1-10 µM | Dose-dependent increase. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Half-life (t½) | Bioavailability | Reference |
| Intravenous (i.v.) | 0.5-5 mg/kg | 4.60-7.40 h | - | |
| Oral (p.o.) | 2-10 mg/kg | ~10 h | 50.9% |
Experimental Protocols
Protocol 1: Assessment of Adipocyte Differentiation
-
Cell Seeding: Plate 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using standard adipogenic media (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Treatment: Add this compound at the desired concentrations to the differentiation media.
-
Staining: After 6-8 days, fix the cells and stain for lipid droplets using Oil Red O solution.
-
Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 500 nm to quantify lipid accumulation.
Protocol 2: Western Blot for TAZ and PPARγ
-
Cell Lysis: Culture and treat cells as described above. Harvest cellular proteins at the desired time point (e.g., day 4 of differentiation) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against TAZ, PPARγ, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Workflow for assessing this compound effects.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inconsistent results with TM-25659 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with TM-25659.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] It enhances the nuclear localization of TAZ.[1][2] This modulation of TAZ activity leads to the suppression of adipogenic differentiation by inhibiting the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and the enhancement of osteogenic differentiation by increasing the activity of Runt-related transcription factor 2 (RUNX2).
Q2: What are the expected outcomes of this compound treatment in vitro?
A2: In vitro, this compound is expected to suppress adipocyte differentiation and lipid droplet formation in preadipocyte cell lines such as 3T3-L1. Conversely, it should enhance osteoblast differentiation and calcium deposition in mesenchymal stem cells or pre-osteoblast cell lines like C3H10T1/2 and MC3T3-E1.
Q3: What are the known in vivo effects of this compound?
A3: In vivo studies have shown that this compound can attenuate weight gain in diet-induced obesity models and suppress bone loss in models of osteoporosis. It has also been shown to improve insulin resistance and reduce inflammation in skeletal muscle.
Q4: How should this compound be prepared and stored?
A4: While the provided search results do not specify a detailed stock solution preparation, a common practice for similar small molecules is to dissolve them in a solvent like DMSO to create a concentrated stock solution. For in vivo administration, one study dissolved this compound in 0.5% methyl cellulose in water. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.
Troubleshooting Guide: Inconsistent Results with this compound
Issue 1: Reduced or No Effect on Adipocyte Differentiation
Question: I am not observing the expected suppression of adipogenesis with this compound treatment. What should I check?
Possible Causes and Solutions:
-
Cell Culture Conditions:
-
Cell Line Integrity: Ensure you are using a validated preadipocyte cell line (e.g., 3T3-L1). High passage numbers can lead to reduced differentiation potential. It is advisable to use cells below passage 20.
-
Confluency at Induction: Adipocyte differentiation is highly dependent on achieving post-confluent growth arrest. Ensure cells are 100% confluent for 2 days before initiating differentiation.
-
Differentiation Media: Verify the composition and concentrations of your adipogenic induction and maintenance media (e.g., insulin, dexamethasone, IBMX).
-
-
This compound Treatment:
-
Concentration: Confirm that the concentration of this compound is within the effective range. In vitro studies have used concentrations around 50 µM. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and conditions.
-
Timing of Treatment: The timing of compound addition can be critical. Add this compound at the time of induction of differentiation for consistent results.
-
-
Assay and Readout:
-
Oil Red O Staining: If using Oil Red O staining to assess lipid accumulation, ensure proper fixation and staining protocols are followed. Quantify the staining by extracting the dye and measuring its absorbance for a more objective result.
-
Gene Expression Analysis: Analyze the expression of key adipogenic markers like PPARγ and C/EBPα via RT-qPCR to confirm the visual results.
-
Issue 2: Variable or Weak Induction of Osteoblast Differentiation
Question: My results for osteogenic differentiation with this compound are inconsistent. What could be the cause?
Possible Causes and Solutions:
-
Cell Culture Conditions:
-
Cell Line Selection: Use appropriate cell lines with osteogenic potential, such as C3H10T1/2 or MC3T3-E1.
-
Cell Seeding Density: Osteoblast differentiation can be sensitive to initial seeding density. Ensure a consistent seeding density across experiments.
-
Osteogenic Media: Prepare fresh osteogenic induction media (containing ascorbic acid and β-glycerophosphate) for each experiment, as some components can be unstable.
-
-
This compound Treatment:
-
Dose Response: The optimal concentration of this compound may vary between cell lines. Perform a dose-response curve to identify the most effective concentration.
-
Duration of Treatment: Osteogenesis is a longer process than adipogenesis. Ensure that the treatment with this compound is maintained for the appropriate duration, which can be up to 14 days or longer.
-
-
Assay and Readout:
-
Alizarin Red S Staining: For visualizing mineralization, ensure that the fixation and staining steps are performed correctly. High background can be an issue, so proper washing is crucial.
-
Quantitative Analysis: Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.
-
Marker Expression: Assess the expression of osteogenic markers such as RUNX2, alkaline phosphatase (ALP), and osteocalcin at both the gene and protein level to confirm differentiation.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Concentration/Dose | Duration | Observed Effect | Reference |
| In Vitro Adipogenesis | 3T3-L1 | 50 µM | 6 days | Suppression of lipid droplet formation and PPARγ expression. | |
| In Vitro Osteogenesis | C3H10T1/2 | Not specified | 14 days | Enhanced calcium deposition. | |
| In Vitro Osteogenesis | MC3T3-E1 | 50 µM | 48 hours | Enhanced RUNX2 expression. | |
| In Vivo Anti-Obesity | C57BL/6J Mice (High-Fat Diet) | 10 mg/kg (i.p.) | 16 days | Substantially diminished weight gain. | |
| In Vivo Bone Loss | Ovariectomized Rats | Not specified | Not specified | Prevented bone mineral density loss. | |
| In Vivo Insulin Resistance | C57BL/6J Mice (High-Fat Diet) | Not specified | 14 days | Improved insulin sensitivity. |
Experimental Protocols
Adipocyte Differentiation and Oil Red O Staining (3T3-L1 cells)
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% fetal bovine serum until they reach 100% confluency.
-
Growth Arrest: Maintain the confluent cells for an additional 48 hours.
-
Differentiation Induction: Replace the medium with adipogenic induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) with or without this compound.
-
Maintenance: After 48 hours, switch to adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Replace the medium every 2 days.
-
Oil Red O Staining: After 6-8 days of differentiation, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 20-30 minutes.
-
Wash extensively with water and visualize the red lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 510 nm.
Osteoblast Differentiation and Alizarin Red S Staining (C3H10T1/2 cells)
-
Cell Seeding: Plate C3H10T1/2 cells in a multi-well plate in DMEM with 10% FBS.
-
Differentiation Induction: Once the cells are confluent, switch to osteogenic medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without this compound.
-
Medium Change: Replace the osteogenic medium every 2-3 days.
-
Alizarin Red S Staining: After 14 days, wash the cells with PBS and fix with 10% formalin for 15-30 minutes.
-
Rinse the cells with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the red-orange calcium deposits.
-
For quantification, destain with a solution like 10% cetylpyridinium chloride and measure the absorbance.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of TM-25659 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the TAZ modulator, TM-25659, in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solution?
Pharmacokinetic studies have shown that this compound is stable in plasma[1]. Additionally, it has demonstrated stability in human liver microsomes[2]. However, detailed stability data in common laboratory buffers such as PBS or cell culture media over extended periods is not extensively published. As a best practice, it is recommended to prepare fresh solutions for experiments or perform a stability assessment for long-term storage in your specific buffer.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer. This compound is reported to be soluble in DMSO at 50 mg/mL[3]. When diluting a DMSO stock solution into an aqueous buffer, the following steps can be taken to avoid precipitation:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different solvent for stock solution: If DMSO is not suitable for your application, consider other organic solvents like ethanol. However, the solubility in these alternative solvents needs to be determined empirically.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability of your this compound stock solution, follow these recommendations:
-
Solvent Selection: High-quality, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions[3].
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light.
-
Handling: Before use, allow the frozen stock solution to thaw completely and come to room temperature. Vortex briefly to ensure a homogeneous solution before making dilutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of this compound in your experimental buffer over the time course of your experiment (see Experimental Protocol below). |
| Loss of compound activity over time | Instability of the compound under specific experimental conditions (e.g., temperature, pH, light exposure). | Minimize the exposure of the compound to harsh conditions. For example, if experiments are performed at 37°C, prepare the final dilution of this compound immediately before adding it to the assay. Protect solutions from light. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility. | Refer to the solutions provided in FAQ Q2 . Consider using a formulation aid like Pluronic F-68 or Tween 80 if compatible with your experimental system, but be aware of their potential biological activities. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general method to evaluate the stability of this compound in a buffer of your choice over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in your aqueous buffer to the final working concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the working solution under your experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the working solution into the HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
This compound is a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ)[2]. TAZ is a key component of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.
Caption: Hippo pathway and the action of this compound.
References
- 1. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TM-25659 and Cell Passage Number
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TAZ modulator, TM-25659. A key consideration for reproducible results in cell-based assays is the passage number of the cell line being used. Continuous passaging can lead to phenotypic and genotypic drift, potentially altering the cellular response to experimental compounds.[1][2][3] This guide will address specific issues you might encounter related to cell passage number when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is cell passage number and why is it important?
A1: Cell passage number refers to the number of times a cell culture has been subcultured (i.e., split or passaged). It is a critical parameter to track as continuous passaging can lead to a variety of changes in cell lines, including altered morphology, growth rates, protein expression, and importantly, response to stimuli like drugs. High-passage cells may no longer accurately represent the original cell line, leading to inconsistent and unreliable experimental results.
Q2: How can high cell passage number affect the response to this compound?
A2: While direct studies on this compound are not available, based on general principles of cell culture, high passage numbers could affect the this compound response in several ways:
-
Altered TAZ/YAP Signaling: The primary target of this compound is the transcriptional co-activator TAZ. High passage numbers could alter the expression levels or localization of key proteins in the Hippo-TAZ/YAP signaling pathway, thereby modifying the cellular response to this compound.
-
Changes in Downstream Targets: The effects of this compound are mediated through TAZ's interaction with transcription factors like RUNX2 and PPARγ to regulate osteogenesis and adipogenesis, respectively. Changes in the expression or activity of these downstream targets in high-passage cells could lead to a diminished or altered response.
-
Induction of Resistance: Prolonged culturing can lead to the selection of cell populations that are less sensitive to chemical compounds.
Q3: What is the recommended passage number limit for my experiments with this compound?
A3: There is no universal passage number limit, as it is highly dependent on the specific cell line. It is best practice to use low-passage cells (e.g., within 10-20 passages from a validated stock) for all experiments to ensure consistency. We strongly recommend establishing a specific passage number range for your cell line where you observe a consistent response to this compound.
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. Could this be related to passage number?
A4: Yes, inconsistent IC50 values are a common consequence of using cells at varying and high passage numbers. To troubleshoot this, you should:
-
Standardize Passage Number: Ensure all experiments are performed with cells within a narrow and low passage number range.
-
Perform Regular Cell Line Authentication: Verify the identity of your cell line to rule out cross-contamination.
-
Monitor Cell Health: Regularly check the morphology and doubling time of your cells, as changes can indicate a problem with the culture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased potency (higher IC50) of this compound in later passages. | Altered expression of TAZ or its binding partners (e.g., RUNX2, PPARγ) due to genetic drift. | 1. Thaw a fresh, low-passage vial of cells. 2. Establish an upper passage number limit for your experiments. 3. Compare the expression of TAZ, RUNX2, and PPARγ in low vs. high passage cells using qPCR or Western blot. |
| Loss of expected this compound-induced phenotype (e.g., decreased osteogenic differentiation). | Changes in the signaling pathways downstream of TAZ activation. | 1. Confirm the nuclear translocation of TAZ upon this compound treatment in both low and high passage cells via immunofluorescence. 2. Analyze the expression of osteogenic markers (e.g., alkaline phosphatase, osteocalcin) in response to this compound at different passage numbers. |
| High variability in experimental replicates. | Inconsistent cell health or population heterogeneity at high passage numbers. | 1. Ensure a consistent seeding density for all experiments. 2. Monitor cell morphology and growth rates to ensure the culture is healthy. 3. Perform experiments at the same passage number for all replicates. |
| Unexpected off-target effects of this compound at high passage numbers. | High passage cells may have altered expression of other proteins that interact with this compound. | 1. Perform a dose-response curve to re-evaluate the optimal concentration of this compound for your current cell stock. 2. If possible, use a secondary assay to confirm the on-target activity of this compound. |
Data Presentation: Illustrative Impact of Passage Number on this compound Response
The following tables present hypothetical data to illustrate how cell passage number could affect the cellular response to this compound. This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Hypothetical IC50 Values of this compound in a Cancer Cell Line
| Passage Number | IC50 (µM) |
| 5 | 2.5 |
| 10 | 2.8 |
| 15 | 4.2 |
| 20 | 7.9 |
| 25 | 15.3 |
Table 2: Hypothetical Gene Expression Changes of TAZ Target Genes in Response to this compound (10 µM)
| Gene | Passage 5 (Fold Change) | Passage 25 (Fold Change) |
| CTGF | 4.2 | 1.8 |
| CYR61 | 3.8 | 1.5 |
| ANKRD1 | 5.1 | 2.3 |
Experimental Protocols
Protocol 1: Establishing a Passage Number Limit for Your Cell Line
-
Thaw a low-passage (e.g., P+2) vial of your cell line from a reputable source.
-
Culture the cells according to standard protocols, carefully tracking the passage number with each subculture.
-
At regular passage intervals (e.g., P+5, P+10, P+15, P+20, P+25), perform your standard this compound dose-response experiment (e.g., a 72-hour cell viability assay).
-
Freeze down cells at each of these passage intervals for future reference.
-
Analyze the data to determine the passage number at which you begin to see a significant and consistent change in the IC50 value or other key readouts.
-
Establish an upper passage limit for all future experiments that is below this point of divergence.
Protocol 2: Assessing TAZ Nuclear Translocation by Immunofluorescence
-
Seed low- and high-passage cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for the appropriate time (e.g., 4 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against TAZ overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess TAZ translocation.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for determining passage number effects.
References
Addressing variability in animal studies with TM-25659
Welcome to the technical support center for TM-25659. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential variability in animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine], is a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] Its primary mechanism involves enhancing the nuclear localization of TAZ.[1][2] This modulation of TAZ activity leads to the suppression of PPARγ-dependent adipogenesis (fat cell formation) and the enhancement of RUNX2-induced osteoblast differentiation (bone cell formation).[1]
Q2: What are the potential therapeutic applications of this compound based on its mechanism?
A2: Given its dual action on adipogenesis and osteogenesis, this compound is being investigated for its potential to control obesity and bone loss. Studies have shown it can lead to decreased weight gain in obesity models and suppress bone loss in models of osteoporosis. Additionally, it has been observed to decrease insulin resistance and inflammation in skeletal muscle.
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: In rats, this compound has shown favorable pharmacokinetic properties after oral administration. Following a 10 mg/kg oral dose, the half-life is approximately 10 hours. The mean absolute oral bioavailability is about 50.9%. The compound is primarily eliminated through hepatic metabolism and biliary excretion, with less than 1% recovered in urine.
Q4: How should this compound be stored and handled?
A4: For optimal stability, this compound should be stored as a solid powder in a cool, dry place, protected from light. For in vitro and in vivo experiments, stock solutions should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any known off-target effects or toxicities?
A5: Current research indicates that this compound does not appear to significantly inhibit major CYP450 enzymes, suggesting a lower potential for certain drug-drug interactions. However, as with any investigational compound, comprehensive toxicology studies are necessary to fully characterize its safety profile. Researchers should always monitor animals for any signs of adverse effects.
Troubleshooting Guide for Animal Studies
High variability in animal studies can obscure true experimental outcomes. Below are common issues encountered when working with this compound and steps to mitigate them.
Issue 1: High Variability in Efficacy Readouts (e.g., bone mineral density, body weight)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the vehicle is appropriate for the route of administration and that this compound is fully solubilized or uniformly suspended. Prepare fresh formulations regularly and vortex before each administration. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Adjust dose based on the most recent body weight of each animal. For oral gavage, ensure proper technique to avoid accidental tracheal administration. |
| Animal Stress | Acclimate animals to handling and dosing procedures before the study begins. Maintain consistent housing conditions (light/dark cycle, temperature, humidity) and minimize noise and other stressors. |
| Biological Variability | Use age- and weight-matched animals from a reputable supplier. Increase sample size (n-number) per group after conducting a power analysis to ensure the study is adequately powered to detect expected effects. |
| Dietary Inconsistencies | Use a standardized diet for all animals in the study. In obesity models, ensure the high-fat diet composition is consistent across all batches. |
Issue 2: Unexpected Animal Behavior or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle-only control group to assess the effects of the formulation itself. If the vehicle causes adverse effects, explore alternative, more inert vehicles. |
| Off-Target Pharmacological Effects | Reduce the dose to see if adverse effects are dose-dependent. Conduct a thorough literature search for the pharmacological class of the compound to anticipate potential off-target effects. |
| Acute Toxicity at Cmax | Consider splitting the daily dose into two administrations to lower the maximum plasma concentration (Cmax) while maintaining the same total daily exposure. |
| Route of Administration Stress | Ensure proper technique for the chosen route (e.g., oral gavage, intraperitoneal injection). Improper technique can cause injury, stress, and inflammation, confounding results. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rodent Obesity Model
This protocol is based on methodologies used in preclinical studies of this compound.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet-Induced Obesity: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group should be fed a standard chow diet.
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspend this compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex thoroughly before each dosing session to ensure a uniform suspension.
-
-
Dosing Procedure:
-
Administer this compound or vehicle control daily via oral gavage.
-
Dose animals at the same time each day to minimize circadian variability.
-
Monitor body weight and food intake regularly (e.g., daily or 3 times per week).
-
-
Efficacy Readouts:
-
At the end of the study period (e.g., 4 weeks), collect terminal blood samples for analysis of metabolic parameters (glucose, insulin, lipids).
-
Harvest tissues such as liver, adipose tissue, and skeletal muscle for further analysis (e.g., histology, gene expression).
-
Protocol 2: Assessment of Osteogenic Effects in an Ovariectomy (OVX) Model
This protocol is adapted from in vivo studies assessing the effect of this compound on bone loss.
-
Animal Model: Female Sprague-Dawley rats, 12 weeks of age.
-
Surgical Procedure:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Allow a 2-week recovery period post-surgery before starting treatment.
-
-
Treatment:
-
Administer this compound or vehicle control orally once daily for a period of 4-8 weeks.
-
A positive control group, such as alendronate, can be included for comparison.
-
-
Efficacy Readouts:
-
At the study endpoint, anesthetize the animals and perform micro-computed tomography (micro-CT) scans on femurs or tibias to analyze bone mineral density (BMD) and bone microarchitecture.
-
Collect blood samples to measure biochemical markers of bone turnover (e.g., P1NP, CTX-I).
-
Data and Visualizations
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes key pharmacokinetic parameters for this compound following intravenous and oral administration in rats.
| Parameter | IV Administration (10 mg/kg) | Oral Administration (10 mg/kg) | Reference |
| Half-life (t½) | ~7 hours | ~10 hours | |
| Mean Bioavailability | N/A | 50.9% | |
| Plasma Protein Binding | ~99.2% | ~99.2% | |
| Primary Elimination Route | Hepatic Metabolism / Biliary Excretion | Hepatic Metabolism / Biliary Excretion |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Logical flowchart for troubleshooting experimental variability.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using TM-25659
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TM-25659. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle for in vivo administration of this compound depends on the route of administration. For oral gavage, a solution of 0.5% methyl cellulose in water has been successfully used.[1] Alternatively, a formulation of dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400), and distilled water in a 0.5:4:5.5 volume ratio has been reported for both intravenous injection and oral administration.[2]
Q2: How should I prepare the vehicle control for my in vivo experiments?
A2: The vehicle control should consist of the same solvent mixture used to dissolve this compound, administered in the same volume and by the same route as the experimental group. For example, if you are using the DMSO/PEG400/water vehicle, your control group will receive a solution of 0.5% DMSO, 40% PEG400, and 55.5% distilled water.
Q3: What is the appropriate vehicle for in vitro studies using this compound?
A3: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. This stock solution is then diluted in cell culture medium to the desired final concentration. The vehicle control for these experiments should be cell culture medium containing the same final concentration of DMSO as the this compound-treated cells.[2] It is crucial to keep the final DMSO concentration consistent across all conditions to control for any solvent-induced effects.
Q4: What is the mechanism of action of this compound?
A4: this compound is a modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). It enhances the nuclear localization of TAZ, which in turn modulates gene expression related to cell differentiation. Specifically, it has been shown to promote osteogenic (bone) differentiation and suppress adipogenic (fat) differentiation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in vivo. | Improper vehicle control. | Ensure the vehicle control group receives the exact same solvent mixture, volume, and administration route as the this compound treated group. |
| Poor solubility of this compound in the chosen vehicle. | Prepare the formulation as described in the protocols. For the DMSO/PEG400/water vehicle, ensure thorough mixing of the components. Consider preparing fresh formulations for each experiment. | |
| Cell toxicity or off-target effects in vitro. | High final concentration of DMSO. | Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1%, and ensure it is consistent across all experimental and control groups. |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. | |
| Variability between experimental replicates. | Inconsistent preparation of this compound solutions. | Prepare a single stock solution of this compound in DMSO and make fresh dilutions in culture medium for each experiment to ensure consistency. |
Experimental Protocols
In Vivo Administration of this compound (Oral Gavage)
Materials:
-
This compound
-
Methyl cellulose
-
Sterile water for injection
-
Homogenizer or magnetic stirrer
-
Oral gavage needles
Protocol:
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This can be done by slowly adding methyl cellulose to heated water (60-70°C) while stirring, and then allowing it to cool to room temperature with continuous stirring until a clear, viscous solution is formed.
-
Weigh the required amount of this compound.
-
Suspend the this compound powder in the 0.5% methyl cellulose solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse with a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).
-
Ensure the suspension is homogenous by using a homogenizer or by stirring vigorously immediately before administration.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
For the vehicle control group, administer an equal volume of the 0.5% methyl cellulose solution without this compound.
In Vitro Treatment of Cells with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C or as recommended by the supplier.
-
On the day of the experiment, thaw the stock solution and dilute it in complete cell culture medium to the desired final working concentrations. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution.
-
Prepare the vehicle control by adding the same volume of DMSO to the complete cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures the final DMSO concentration is the same across all conditions.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period before performing your downstream assays.
Signaling Pathway and Experimental Workflow
Caption: TAZ signaling and the importance of vehicle controls.
References
- 1. This compound-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for TM-25659 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with TM-25659.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on target gene expression (e.g., RUNX2, PPARγ) after 24 hours. | Insufficient Incubation Time: The transcriptional and translational changes induced by this compound's modulation of TAZ activity may require a longer duration to become apparent.[1][2] | Perform a time-course experiment: Analyze target gene expression at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation period for observing a significant effect. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to identify the optimal effective concentration.[3] | |
| Low TAZ Expression in Cells: The cell line being used may have low endogenous levels of TAZ, the primary target of this compound. | Assess TAZ expression: Confirm TAZ protein levels in your cell line via Western blot. Consider using a cell line with known detectable TAZ expression. | |
| High variability in osteogenic or adipogenic differentiation markers between replicates. | Inconsistent Start of Differentiation: Variability in the initial cell density or the timing of differentiation induction can lead to inconsistent results. | Standardize cell seeding and differentiation induction: Ensure a consistent cell seeding density across all wells and that differentiation media is added at the same time for all replicates. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are prone to evaporation, which can concentrate media components and affect cell differentiation. | Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| This compound Degradation: The compound may not be stable in culture media for the entire duration of a long-term differentiation experiment (e.g., 14 days).[1] | Replenish this compound: For long-term assays, consider changing the media and replenishing this compound every 2-3 days to maintain a consistent concentration. | |
| Decreased cell viability in this compound treated wells compared to vehicle control. | Vehicle (DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be toxic to the cells. | Include a vehicle-only control: Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| High this compound Concentration: While this compound has shown low cytotoxicity in some studies, very high concentrations may be toxic to certain cell lines.[3] | Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to identify the maximum non-toxic concentration for your cell line. | |
| Pre-existing Poor Cell Health: The cells may have been unhealthy or in a non-optimal growth phase before the start of the experiment. | Use healthy, actively dividing cells: Ensure cells are in the exponential growth phase and have good morphology before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It enhances the nuclear localization of TAZ. This leads to the potentiation of RUNX2-mediated osteogenic gene transcription and the suppression of PPARγ-mediated adipogenic gene expression. Additionally, this compound has been shown to increase Fibroblast Growth Factor 21 (FGF21) levels in skeletal muscle cells via the GCN2 pathway.
Q2: What is a recommended starting concentration and incubation time for a typical in vitro experiment with this compound?
A2: Based on published studies, a starting concentration of 10 µM is often effective. However, the optimal concentration is cell-line dependent. For incubation time, this will vary based on the experimental endpoint:
-
Signaling Pathway Analysis (e.g., TAZ nuclear translocation): Shorter incubation times, such as 24 to 96 hours, are often sufficient to observe changes.
-
Gene Expression Analysis (e.g., RUNX2, PPARγ mRNA levels): A time course of 24, 48, and 72 hours is recommended to capture the peak response.
-
Cell Differentiation Assays (e.g., osteogenesis, adipogenesis): Longer incubation times, typically 7 to 14 days, are required to observe phenotypic changes like mineralization or lipid droplet formation.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is important to refer to the manufacturer's data sheet for specific solubility and storage recommendations. To maintain stability, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is it necessary to change the media and re-add this compound during long-term experiments?
A4: Yes, for long-term experiments such as cell differentiation assays that span several days or weeks, it is good practice to change the culture media and replenish this compound every 2-3 days. This ensures that the compound concentration remains stable and that the cells have fresh nutrients.
Q5: What are the appropriate negative controls for a this compound experiment?
A5: You should always include two types of negative controls:
-
Untreated Control: Cells cultured in media without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that any observed effects are due to this compound and not the vehicle.
Experimental Protocols
Protocol 1: Time-Course Analysis of TAZ Nuclear Translocation
This protocol details a method to determine the optimal incubation time for observing this compound-induced TAZ nuclear translocation.
-
Cell Seeding: Plate adipose-derived stem cells (ADSCs) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis and Fractionation: At each time point, wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TAZ, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities and normalize the nuclear TAZ signal to the nuclear marker and the cytoplasmic TAZ signal to the cytoplasmic marker. Determine the time point at which the nuclear-to-cytoplasmic TAZ ratio is maximal.
Protocol 2: Optimizing Incubation Time for Osteogenic Differentiation
This protocol provides a method for determining the optimal incubation duration of this compound for inducing osteogenic differentiation.
-
Cell Seeding: Plate C3H10T1/2 mesenchymal stem cells in 24-well plates at a density that allows for long-term culture and differentiation.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic induction medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
This compound Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) in the osteogenic medium.
-
Time-Course Experiment: Terminate the experiment at various time points (e.g., Day 7, Day 14, Day 21). At each time point, perform the following analyses:
-
Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity, an early marker of osteogenesis.
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of late-stage osteogenesis.
-
-
Data Analysis: Quantify the staining intensity for both ALP and Alizarin Red S at each time point. The optimal incubation time will be the point at which a significant and robust increase in osteogenic markers is observed in the this compound-treated group compared to the control.
Diagrams
Caption: Signaling pathway of this compound in cellular differentiation.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to TAZ Activators: TM-25659, Kaempferol, and IBS008738
For Researchers, Scientists, and Drug Development Professionals
The transcriptional co-activator with PDZ-binding motif (TAZ) has emerged as a critical regulator of cell proliferation, differentiation, and tissue regeneration. Its role in various signaling pathways, including the Hippo pathway, has made it a compelling target for therapeutic intervention in a range of diseases, from osteoporosis to cancer. This guide provides an objective comparison of the efficacy of three known TAZ activators: TM-25659, Kaempferol, and IBS008738, supported by available experimental data.
At a Glance: Comparative Efficacy of TAZ Activators
While direct head-to-head comparative studies under identical experimental conditions are limited, this section summarizes the available quantitative data for each compound to facilitate an informed assessment of their potential.
Table 1: Efficacy of this compound in TAZ Activation and Cellular Differentiation
| Experimental Assay | Cell Line | Concentration | Observed Effect | Citation |
| TAZ Nuclear Localization | C3H10T1/2 | 10 µM | Significant increase in nuclear TAZ | [1] |
| TEAD Reporter Assay | 293T | 50 µM | Further increase in RUNX2/TAZ synergistic activation | [1] |
| Osteogenic Differentiation (Alkaline Phosphatase Activity) | MC3T3-E1 | 10 µM | Enhanced RUNX2 expression and osteoblast differentiation | [1] |
| Adipogenic Differentiation (Oil Red O Staining) | 3T3-L1 | 10 µM | Significant suppression of adipocyte differentiation | [1] |
| FGF21 mRNA Expression | C2 Myotubes | 10, 20, 30 µM | Dose-dependent increase | [2] |
Table 2: Efficacy of Kaempferol in Modulating Cellular Pathways and TAZ-Related Processes
| Experimental Assay | Cell Line | Concentration | Observed Effect | Citation |
| NF-κB and AP-1 Luciferase Reporter Assay | RAW264.7 | 50, 100 µM | Suppression of transcriptional activity | |
| MMP-2 Promoter Luciferase Assay | SCC4 | 20-100 µM | Dose-dependent inhibition of luciferase activity | |
| Glucose Uptake | C2C12 Myotubes | 12.5, 25, 50 µM | Increased glucose uptake at higher concentrations | |
| PI3K/AKT and MAPK Pathway Activation | C2C12 Myotubes | 24-hour exposure | Increased phosphorylation of key target proteins |
Table 3: Efficacy of IBS008738 in TAZ Activation and Myogenesis
| Experimental Assay | Cell Line | Concentration | Observed Effect | Citation |
| TAZ Protein Expression | C2C12 | 10 µM | Enhanced TAZ expression, peaking at 24h | |
| Myogenesis (Myofusion Index) | C2C12 | 1-10 µM | Dose-dependent facilitation of myogenesis | |
| Myogenic Marker mRNA Expression | C2C12 | 10 µM | Enhanced expression of myogenic markers | |
| Akt/mTOR/S6K1 Signaling | Mouse model | Not specified | Activation of the signaling pathway |
Mechanisms of Action: A Comparative Overview
The three compounds appear to activate TAZ through distinct mechanisms, offering different approaches for therapeutic modulation.
This compound directly enhances the nuclear localization of TAZ. Studies suggest that this is achieved by decreasing the tyrosine phosphorylation of TAZ, which in turn may induce a conformational change that promotes its nuclear retention and subsequent interaction with transcription factors like RUNX2. Notably, its effect is independent of serine phosphorylation, a key regulatory mechanism in the canonical Hippo pathway.
IBS008738 is reported to stabilize TAZ protein and increase the levels of unphosphorylated TAZ. This suggests that IBS008738 may interfere with the degradation pathway of TAZ or inhibit kinases responsible for its phosphorylation, leading to its activation. It has been shown to enhance the association of TAZ with the myogenic determination factor (MyoD), thereby promoting myogenesis.
Kaempferol , a natural flavonoid, exhibits a broader range of biological activities. Its role as a TAZ activator appears to be indirect, mediated through the modulation of various signaling pathways, including the PI3K/AKT and MAPK pathways. Kaempferol also possesses anti-inflammatory and antioxidant properties, which can influence the cellular environment and indirectly impact TAZ activity.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
TAZ Signaling Pathway and Points of Intervention
Caption: TAZ signaling pathway and proposed points of intervention for the activators.
Experimental Workflow for Assessing TAZ Activator Efficacy
Caption: General experimental workflow for comparing the efficacy of TAZ activators.
Detailed Experimental Protocols
TAZ Activity Measurement using TEAD Reporter Assay
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the TAZ activator (this compound, Kaempferol, or IBS008738) at various concentrations or a vehicle control.
-
Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TAZ transcriptional activity.
TAZ Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment: Grow cells (e.g., C3H10T1/2) on glass coverslips and treat with the TAZ activator or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) and then incubate with a primary antibody against TAZ.
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of TAZ nuclear translocation.
Osteogenic Differentiation Assay (Alkaline Phosphatase Staining)
-
Cell Culture and Induction: Culture mesenchymal stem cells or pre-osteoblastic cells in osteogenic differentiation medium in the presence of the TAZ activator or vehicle control.
-
Fixation: After 7-14 days, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Stain for alkaline phosphatase (ALP) activity using a commercially available ALP staining kit.
-
Quantification: For quantitative analysis, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Normalize the ALP activity to the total protein content.
Adipogenic Differentiation Assay (Oil Red O Staining)
-
Cell Culture and Induction: Culture pre-adipocytes (e.g., 3T3-L1) in adipogenic differentiation medium supplemented with the TAZ activator or vehicle control.
-
Fixation: After 8-10 days, fix the cells with 10% formalin.
-
Staining: Stain the lipid droplets with Oil Red O solution.
-
Quantification: To quantify the extent of adipogenesis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Conclusion
This compound, Kaempferol, and IBS008738 represent a diverse set of molecules that can activate TAZ. This compound appears to be a direct modulator of TAZ localization, while IBS008738 affects its stability. Kaempferol, with its pleiotropic effects, likely influences TAZ activity as part of a broader impact on cellular signaling. The choice of activator for research or therapeutic development will depend on the desired mechanism of action and the specific cellular context. Further direct comparative studies are warranted to definitively establish the relative potency and efficacy of these and other emerging TAZ activators. This guide provides a framework for such evaluations and a summary of the current understanding to aid researchers in this dynamic field.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of TM-25659: A Comparative Guide to Knockdown and Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of knockdown and knockout studies used to validate the mechanism of action of TM-25659, a small molecule modulator of the transcriptional co-activator TAZ. The data presented herein demonstrates the TAZ-dependent and GCN2/FGF21-mediated effects of this compound in cellular models of osteogenesis, adipogenesis, and metabolic regulation.
Executive Summary
This compound has been identified as a novel compound that promotes osteogenic differentiation and suppresses adipogenic differentiation. Its mechanism of action is primarily attributed to the modulation of the transcriptional co-activator TAZ, a key regulator of cell fate. Furthermore, this compound exhibits beneficial effects on insulin resistance and inflammation through the GCN2/FGF21 signaling pathway. This guide compares the experimental evidence from TAZ knockout and FGF21/GCN2 siRNA (knockdown) studies, providing a clear understanding of the methodologies used to confirm the compound's dual mechanisms of action.
Data Presentation: Knockout and Knockdown Studies
The following tables summarize the key quantitative findings from studies utilizing TAZ knockout and FGF21/GCN2 knockdown approaches to validate the mechanism of this compound.
Table 1: TAZ Knockout Studies on this compound's Pro-Osteogenic and Anti-Adipogenic Effects
| Cell Type | Genetic Background | Treatment | Key Outcome Measure | Result | Conclusion |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | This compound | RUNX2-mediated osteocalcin promoter activity | Synergistic activation with TAZ further increased by this compound[1] | This compound enhances osteogenesis in a TAZ-dependent manner. |
| Mouse Embryonic Fibroblasts (MEFs) | TAZ Knockout (KO) | This compound | RUNX2-mediated osteocalcin expression | Not increased by this compound[1] | The pro-osteogenic effect of this compound is dependent on the presence of TAZ. |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) & TAZ Knockout (KO) infected with PPARγ | This compound | mRNA levels of adiponectin and aP2 | In TAZ WT MEFs, this compound suppressed PPARγ-induced expression. This effect was absent in TAZ KO MEFs.[1] | The anti-adipogenic effect of this compound is TAZ-dependent. |
Table 2: FGF21 and GCN2 Knockdown Studies on this compound's Metabolic Effects
| Cell Type | Knockdown Target | Treatment | Key Outcome Measure | Result | Conclusion |
| C2 Myotubes | Control siRNA | This compound | FGF21 mRNA expression | Significantly increased in a dose-dependent manner[2] | This compound induces FGF21 expression. |
| C2 Myotubes | FGF21 siRNA | This compound | Protection against palmitate-induced insulin resistance and inflammation | Beneficial effects of this compound were diminished[2] | The metabolic benefits of this compound are mediated by FGF21. |
| C2 Myotubes | GCN2 siRNA | This compound | Increase in FGF21 protein levels | The this compound-induced increase in FGF21 was reduced | This compound induces FGF21 via the GCN2 pathway. |
Comparison with Alternatives
To provide a broader context, the activity of this compound can be compared with other molecules that modulate the TAZ and GCN2 pathways.
Table 3: Comparison of this compound with Alternative TAZ and GCN2 Modulators
| Compound | Target | Mechanism of Action | Reported Effects | Reference |
| This compound | TAZ | Enhances nuclear localization and activity | Promotes osteogenesis, suppresses adipogenesis | |
| IBS008738 | TAZ | Stabilizes TAZ and increases unphosphorylated levels | Enhances myogenesis | |
| GCN2 Inhibitors (e.g., HC-7366) | GCN2 | Inhibit GCN2 kinase activity | Antitumor activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
TAZ Knockout Mouse Embryonic Fibroblast (MEF) Generation
Mouse embryonic fibroblasts (MEFs) from wild-type and TAZ knockout (KO) mouse embryos are prepared as previously described. Briefly, E13.5 embryos are harvested, and the head and visceral tissues are removed. The remaining embryonic tissue is minced and trypsinized to obtain a single-cell suspension. The cells are then cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin. For experiments, TAZ WT and KO MEFs are utilized to assess the TAZ-dependency of this compound's effects.
siRNA-Mediated Knockdown in C2 Myotubes
For knockdown experiments, C2 myotubes are transfected with siRNAs targeting FGF21, GCN2, or a non-targeting control.
-
Cell Culture: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.
-
Transfection: C2 myotubes are transfected with 60 nM of the respective siRNA using a microporation system (e.g., Neon Transfection System) with the following parameters: 1005 V pulse voltage, 35 ms pulse width, and 2 pulses.
-
Post-transfection: Following transfection, the myotubes are allowed to recover and are then treated with this compound or vehicle control for the indicated times before downstream analysis such as qPCR for gene expression or western blotting for protein levels.
Adipogenesis Assay in 3T3-L1 Cells
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in culture plates and grown to confluence.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin.
-
Maintenance: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 10 µg/ml insulin. This medium is replenished every two days.
-
This compound Treatment: this compound or vehicle is added along with the differentiation media.
-
Analysis: Adipogenesis is assessed by Oil Red O staining of lipid droplets and by measuring the expression of adipogenic marker genes such as aP2 and adiponectin via qPCR.
Osteoblast Differentiation Assay in MC3T3-E1 Cells
-
Cell Seeding: MC3T3-E1 pre-osteoblast cells are plated and cultured in α-MEM containing 10% FBS.
-
Induction of Differentiation: Upon reaching confluence, the medium is replaced with an osteogenic medium containing 50 µg/ml ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: this compound or vehicle is added to the osteogenic medium.
-
Analysis: Osteoblast differentiation is evaluated by measuring alkaline phosphatase (ALP) activity, Alizarin Red S staining for mineralization, and by analyzing the expression of osteogenic markers like RUNX2 and osteocalcin through qPCR and western blotting.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound promotes TAZ nuclear translocation, enhancing osteogenesis and suppressing adipogenesis.
Caption: this compound activates the GCN2 pathway, leading to beneficial metabolic effects.
Caption: Experimental workflow for siRNA-mediated knockdown studies to validate this compound's mechanism.
Caption: Experimental workflow for TAZ knockout studies to confirm this compound's mechanism.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: TM-25659 vs. Bone Morphogenetic Proteins (BMPs) in Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule TAZ activator, TM-25659, and the well-established class of bone morphogenetic proteins (BMPs) in the context of inducing osteogenic differentiation. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
The induction of osteogenesis is a critical process in bone repair and regeneration. For decades, bone morphogenetic proteins (BMPs), a family of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, have been the gold standard for promoting bone formation.[1] However, the clinical application of BMPs is associated with challenges such as high cost and potential side effects, which has spurred the search for alternative osteogenic agents.[1] this compound is a novel small molecule that has emerged as a potent modulator of osteogenesis through its activation of the transcriptional co-activator with PDZ-binding motif (TAZ). This guide compares the mechanisms of action, performance data, and experimental methodologies of this compound and BMPs.
Mechanism of Action
This compound: A TAZ-Dependent Pathway
This compound exerts its pro-osteogenic effects by modulating the intracellular localization and activity of TAZ. TAZ is a key transcriptional co-activator that plays a pivotal role in mesenchymal stem cell differentiation. By enhancing the nuclear localization of TAZ, this compound facilitates its interaction with the runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. This TAZ-RUNX2 complex then promotes the expression of downstream osteogenic genes. Concurrently, nuclear TAZ suppresses the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key driver of adipogenesis, thereby favoring an osteoblastic lineage commitment.
Bone Morphogenetic Proteins (BMPs): The Canonical Smad Signaling Pathway
BMPs initiate signaling by binding to specific type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the formation of a receptor complex, wherein the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates intracellular signaling molecules known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of a wide array of osteogenic target genes.
Signaling Pathway Diagrams
Data Presentation: In Vitro Osteogenic Performance
The following tables summarize quantitative data from separate studies on the osteogenic effects of this compound and BMP-2. It is important to note that these results were not obtained from head-to-head comparative experiments and experimental conditions may vary.
Table 1: Effect on Osteogenic Marker Gene Expression
| Compound | Cell Type | Concentration | Time Point | Osteogenic Marker | Fold Increase (vs. Control) |
| This compound | C3H10T1/2 | 2 µM | 14 days | Osteocalcin | ~2.5 |
| This compound | C3H10T1/2 | 2 µM | 14 days | Alkaline Phosphatase (ALP) | ~2.0 |
| This compound | C3H10T1/2 | 2 µM | 14 days | Osterix | ~2.2 |
| BMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | 7 days | RUNX2 | Significant Increase |
| BMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | 14 days | Osteocalcin | Significant Increase |
| BMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | 7 days | ALP | Significant Increase |
Table 2: Effect on In Vitro Mineralization (Alizarin Red S Staining)
| Compound | Cell Type | Concentration | Time Point | Mineralization (Fold Increase vs. Control) |
| This compound | C3H10T1/2 | 10 µM | 14 days | ~3.0 |
| BMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | 21 days | ~2.3 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and BMP-2.
Osteogenic Differentiation Assay
-
Cell Seeding: Plate mesenchymal stem cells (e.g., C3H10T1/2 or primary hMSCs) in a multi-well plate at a density of 1-2 x 10⁴ cells/cm².
-
Culture Medium: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.
-
Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium. A typical formulation includes:
-
Basal medium (e.g., DMEM)
-
10% Fetal Bovine Serum (FBS)
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic Acid
-
-
Treatment: Add this compound or BMP-2 to the osteogenic medium at the desired concentrations. A vehicle control (e.g., DMSO for this compound) should be run in parallel.
-
Medium Change: Replace the medium with fresh differentiation medium and the respective treatment every 2-3 days.
-
Assay Time Points: Continue the culture for the desired duration, typically ranging from 7 to 28 days, depending on the assay to be performed.
References
A Side-by-Side Analysis of TM-25659 and Other Small Molecule Modulators of TAZ and GCN2 Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule modulator TM-25659 and other compounds that target the Transcriptional Co-activator with PDZ-binding motif (TAZ) and General Control Nonderepressible 2 (GCN2) signaling pathways. The information is intended to assist researchers in evaluating alternatives and designing experiments for studies in areas such as metabolic diseases, bone biology, and insulin resistance.
Overview of this compound
This compound is a small molecule that has been identified as a modulator of two distinct signaling pathways. Primarily characterized as a TAZ activator, this compound promotes the nuclear translocation of TAZ. This leads to the suppression of adipogenesis through the inhibition of peroxisome proliferator-activated receptor-gamma (PPARγ) and the enhancement of osteogenesis by increasing the activity of Runt-related transcription factor 2 (RUNX2)[1][2]. More recently, this compound has also been shown to activate the GCN2 pathway, resulting in increased levels of Fibroblast Growth Factor 21 (FGF21) and thereby improving insulin sensitivity and reducing inflammation in skeletal muscle[3].
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other small molecule modulators of the TAZ and GCN2 pathways. It is important to note that direct side-by-side comparative studies with this compound are limited. The data for other modulators are compiled from various studies and may not be directly comparable due to different experimental conditions.
Table 1: Quantitative Data for this compound
| Activity | Assay | Cell Line | Effect | Concentration/Dose | Source |
| Adipogenesis Inhibition | Oil Red O Staining | 3T3-L1 | Dose-dependent decrease in lipid droplet formation | Significant inhibition observed at concentrations used in the study | [1] |
| Osteogenesis Promotion | Alizarin Red S Staining | C3H10T1/2 | Dose-dependent increase in mineralization | Significant increase observed, even at 2 µM | [1] |
| TAZ Nuclear Localization | Western Blot of nuclear/cytosolic fractions | C3H10T1/2 | Dose-dependent increase in nuclear TAZ | Increased nuclear TAZ observed at concentrations used in the study | |
| RUNX2 Activation | Western Blot | MC3T3-E1 | Enhanced RUNX2 expression | Enhancement observed at concentrations used in the study | |
| GCN2 Pathway Activation | FGF21 mRNA and protein levels | C2C12 myotubes | Increased FGF21 expression and secretion | Data available from in vitro and in vivo studies |
Table 2: Other Small Molecule Modulators of the TAZ Pathway
| Compound | Mechanism of Action | Reported Effect | Cell Line(s) | Potency (IC50/EC50) | Source |
| I-BET762 | BET inhibitor | Downregulates TAZ expression | Lung cancer cells | Not specified for TAZ modulation | |
| Dasatinib | Kinase inhibitor | Induces phosphorylation and inhibits nuclear localization of TAZ | Breast cancer cells | Not specified for TAZ modulation | |
| Statins (e.g., Simvastatin) | HMG-CoA reductase inhibitor | Suppress TAZ protein expression | Breast cancer cells | Not specified for TAZ modulation |
Table 3: Other Small Molecule Modulators of the GCN2 Pathway
| Compound | Mechanism of Action | Reported Effect | Cell Line(s) | Potency (IC50/EC50) | Source |
| Halofuginone | Prolyl-tRNA synthetase inhibitor | Activates GCN2 by causing accumulation of uncharged tRNA | HEK293, HeLa | Activation observed at nM concentrations | |
| GCN2iB | ATP-competitive inhibitor | Paradoxical activation of GCN2 at low doses | HEK293 | Activation observed at low nM concentrations | |
| Neratinib | ATP-competitive pan-HER kinase inhibitor | Paradoxical activation of GCN2 | HeLa, CHO | EC50 for activation: 269 nM (HeLa), 690 nM (CHO) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
Adipogenesis Inhibition Assay in 3T3-L1 Cells
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% bovine calf serum until confluent.
-
Induction of Differentiation: Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is designated as Day 0.
-
Treatment: Add this compound or other test compounds to the differentiation medium at desired concentrations.
-
Maintenance: After two days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compounds. Replenish this medium every two days.
-
Quantification with Oil Red O Staining (Day 8-10):
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix with 10% formalin in PBS for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 1 hour to visualize lipid droplets.
-
Wash extensively with water.
-
To quantify, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
Osteogenesis Promotion Assay in C3H10T1/2 or MC3T3-E1 Cells
-
Cell Seeding: Plate C3H10T1/2 or MC3T3-E1 cells in a multi-well plate and culture in a suitable growth medium until confluent.
-
Induction of Differentiation: Change the medium to an osteogenic differentiation medium containing α-MEM, 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Treatment: Add this compound or other test compounds to the osteogenic medium at desired concentrations. Replenish the medium with fresh compounds every 2-3 days.
-
Quantification with Alizarin Red S Staining (Day 14-21):
-
Wash cells with PBS.
-
Fix with 70% ethanol or 10% formalin for 15-30 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to visualize calcium deposits.
-
Wash with deionized water to remove excess stain.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
TAZ Activity Luciferase Reporter Assay in HEK293 Cells
-
Transfection: Co-transfect HEK293 cells with a TAZ/YAP-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active Renilla luciferase plasmid (for normalization), and potentially expression vectors for TAZ or other pathway components.
-
Treatment: After 24 hours, treat the cells with this compound or other test compounds at various concentrations.
-
Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
GCN2 Pathway Activation Western Blot Assay in C2C12 Myotubes
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach high confluency.
-
Treatment: Treat the differentiated C2C12 myotubes with this compound or other test compounds for the desired time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phosphorylated eIF2α (a downstream target of GCN2), total eIF2α, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for comparing small molecule modulators.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
TM-25659 vs. Genetic TAZ Overexpression: A Comparative Guide for Researchers
For researchers in cellular signaling, regenerative medicine, and drug discovery, modulating the activity of the transcriptional co-activator TAZ presents a powerful tool to influence cell fate and function. Two primary methods for increasing TAZ activity are the use of the small molecule activator TM-25659 and genetic overexpression. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Genetic TAZ Overexpression |
| Mechanism of Action | Enhances nuclear localization of endogenous TAZ.[1] | Constitutively expresses high levels of TAZ protein. |
| Control over Activity | Dose-dependent and reversible modulation of TAZ activity. | Generally constitutive and high-level, though inducible systems exist. |
| Specificity | Acts on endogenous TAZ, preserving physiological regulation. | Can lead to non-physiological levels and potential artifacts. |
| Cellular Context | Dependent on endogenous TAZ expression levels. | Bypasses endogenous regulation, effective in low-TAZ cells. |
| In Vivo Application | Orally bioavailable with favorable pharmacokinetics in animal models.[1][2] | Requires viral vectors or transgenic models, which can be complex. |
| Potential for Off-Target Effects | Possible, as with any small molecule. | Minimal off-target protein effects, but overexpression can have non-physiological consequences. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing either this compound or genetic TAZ overexpression to modulate cell differentiation and proliferation. It is important to note that these data are compiled from different studies and experimental systems, and therefore direct comparisons should be made with caution.
Osteogenic Differentiation
Table 1: Effect on Osteogenic Markers
| Method | Cell Type | Treatment/Condition | Marker | Fold Change vs. Control | Reference |
| This compound | C3H10T1/2 | 10 µM this compound | Mineralization (Alizarin Red S) | ~2.5-fold | [1] |
| C3H10T1/2 | 10 µM this compound | Osteocalcin mRNA | ~3-fold | [1] | |
| C3H10T1/2 | 10 µM this compound | ALP mRNA | ~2.5-fold | ||
| C3H10T1/2 | 10 µM this compound | Osterix mRNA | ~2-fold | ||
| Genetic TAZ Overexpression | Calvarial Cells (from Col1-TAZ mice) | TAZ Overexpression | ALP Activity | ~1.5-fold | |
| ADSCs | TAZ Overexpression | ALP Activity (Day 7) | ~2-fold | ||
| ADSCs | TAZ Overexpression | Mineralization (Day 14) | Visually Increased | ||
| BMSCs | IRS-1 Overexpression (increasing TAZ) | Alizarin Red S | ~1.8-fold |
Adipogenic Differentiation
Table 2: Effect on Adipogenic Markers
| Method | Cell Type | Treatment/Condition | Marker | Fold Change vs. Control | Reference |
| This compound | 3T3-L1 | 10 µM this compound | Lipid Droplet Formation (Oil Red O) | Visually Decreased | |
| 3T3-L1 | 10 µM this compound | PPARγ protein | ~0.5-fold | ||
| 3T3-L1 | 10 µM this compound | aP2 mRNA | ~0.4-fold | ||
| 3T3-L1 | 10 µM this compound | Adiponectin mRNA | ~0.3-fold | ||
| Genetic TAZ Overexpression | Calvarial Cells (from Col1-TAZ mice) | TAZ Overexpression | Lipid Droplet Formation (Oil Red O) | Visually Decreased | |
| ADSCs | TAZ Overexpression | Adipogenic Differentiation | Impaired |
Cell Proliferation
Table 3: Effect on Cell Proliferation
| Method | Cell Type | Treatment/Condition | Metric | Effect vs. Control | Reference |
| Genetic TAZ Overexpression | MCF10A | TAZ Overexpression | Cell Number | Significant Increase | |
| MCF10A | TAZ Overexpression | BrdU Positive Cells | 28.43% vs 8.19% | ||
| Neuroblastoma BE(2)-C | TAZ Overexpression | Cell Viability (MTT) | ~1.5-fold increase | ||
| Glioblastoma (U87) | TAZ Overexpression | Cell Proliferation | Increased | ||
| Ovarian Cancer (SKOV-3) | TAZ Knockdown | Cell Proliferation | Decreased |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating TAZ Activation: A Comparative Guide to TM-25659 and its Potential for YAP Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comprehensive comparison of TM-25659, a known modulator of the transcriptional co-activator TAZ, and explores the current understanding of its cross-reactivity with the closely related protein YAP.
This compound has been identified as a molecule that enhances the nuclear localization of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo signaling pathway. By promoting the nuclear accumulation of TAZ, this compound influences gene transcription, leading to the suppression of adipogenesis and the promotion of osteogenesis. Given that TAZ and Yes-associated protein (YAP) are paralogs with significant structural and functional similarities, the potential for cross-reactivity of this compound with YAP is a critical consideration for researchers utilizing this compound.
Performance Comparison: this compound's Known Effects on TAZ
To date, published research has focused exclusively on the activity of this compound as a TAZ modulator. There is currently no publicly available experimental data, such as IC50 or Ki values, that directly compares the binding affinity or functional modulation of this compound on TAZ versus YAP. The table below summarizes the documented effects of this compound on TAZ-mediated cellular processes.
| Parameter | Cell Line | Effect of this compound | Concentration |
| TAZ Nuclear Localization | C3H10T1/2 | Increased nuclear TAZ | Dose-dependent |
| Adipocyte Differentiation | 3T3-L1 | Suppression of differentiation | Effective at various concentrations |
| Osteoblast Differentiation | MC3T3-E1 | Enhanced differentiation | Effective at various concentrations |
Discussion on Potential YAP Cross-reactivity
YAP and TAZ share a high degree of sequence homology and domain organization, including the TEAD-binding domain responsible for their transcriptional co-activator function.[1][2] Both are key downstream effectors of the Hippo signaling pathway, and their activities are regulated by phosphorylation-dependent cytoplasmic sequestration. These similarities suggest a theoretical possibility that this compound could also interact with YAP.
However, there are also notable structural differences between YAP and TAZ. For instance, YAP possesses two WW domains, while TAZ has only one.[1] Additionally, variations in their TEAD-binding domains have been observed, which could influence their interaction with transcription factors and potentially with small molecule modulators.[3] Without direct experimental evidence, any potential cross-reactivity of this compound with YAP remains speculative. Researchers should exercise caution and independently validate the selectivity of this compound in their specific experimental systems if off-target effects on YAP signaling are a concern.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TAZ Nuclear Localization Assay
Objective: To determine the effect of this compound on the subcellular localization of TAZ.
Cell Line: C3H10T1/2 mesenchymal stem cells.
Protocol:
-
Seed C3H10T1/2 cells in appropriate culture vessels and grow to confluence.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody specific for TAZ overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine changes in TAZ localization.
Adipocyte Differentiation Assay
Objective: To assess the impact of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Cell Line: 3T3-L1 pre-adipocytes.
Protocol:
-
Culture 3T3-L1 cells to confluence.
-
Induce differentiation using a standard adipogenic cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin) in the presence of this compound or vehicle control.
-
Replenish the differentiation medium every 2-3 days for a total of 8-10 days.
-
Assess adipocyte differentiation by Oil Red O staining to visualize lipid droplets.
-
Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 520 nm).
Osteoblast Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblasts into mature osteoblasts.
Cell Line: MC3T3-E1 pre-osteoblasts.
Protocol:
-
Culture MC3T3-E1 cells in osteogenic induction medium (e.g., containing ascorbic acid and β-glycerophosphate) with or without this compound.
-
Maintain the cultures for 14-21 days, changing the medium every 2-3 days.
-
Assess osteoblast differentiation by Alizarin Red S staining to visualize calcium deposition.
-
Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.
-
Additionally, measure the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, using a colorimetric assay.
Visualizing the Pathways and Processes
To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams have been generated.
Caption: The canonical Hippo Signaling Pathway.
Caption: Mechanism of action of this compound on TAZ.
Caption: Workflow for TAZ nuclear localization assay.
References
In Vivo Efficacy of TM-25659 Compared to Established Osteoporosis Drugs: A Comparative Guide
This guide provides a detailed in vivo comparison of the novel TAZ modulator, TM-25659, with established osteoporosis therapies, primarily focusing on the bisphosphonate alendronate. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for osteoporosis.
Mechanism of Action: A Tale of Two Pathways
Established osteoporosis drugs primarily fall into two categories: anti-resorptive agents and anabolic agents. Anti-resorptive drugs, such as the bisphosphonate alendronate , work by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.[1][2][3] This slows down the bone remodeling cycle, leading to a gradual increase in bone mineral density. Anabolic agents, on the other hand, stimulate bone formation by promoting the activity of osteoblasts.
This compound operates through a distinct, anabolic--dominant mechanism centered on the transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] this compound promotes the nuclear localization of TAZ, leading to two key downstream effects:
-
Enhanced Osteogenesis: In the nucleus, TAZ interacts with the transcription factor RUNX2, a master regulator of osteoblast differentiation. This interaction potentiates RUNX2's activity, leading to increased expression of osteogenic genes and enhanced bone formation.
-
Suppressed Adipogenesis: TAZ also binds to and suppresses the activity of PPARγ, a key transcription factor for adipocyte (fat cell) differentiation. By inhibiting adipogenesis, this compound is thought to favor the differentiation of mesenchymal stem cells towards the osteoblast lineage over the adipocyte lineage.
This dual action of promoting bone formation while suppressing fat formation presents a novel therapeutic strategy for osteoporosis.
Data Presentation: In Vivo Comparison in an Ovariectomized Rat Model
The following data is summarized from a key preclinical study that directly compared the efficacy of this compound with alendronate in an ovariectomized (OVX) rat model, a standard and well-accepted model for postmenopausal osteoporosis.
Table 1: Effect of this compound and Alendronate on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Dose | Mean Femoral BMD (g/cm²) ± SD | % Change vs. OVX Control |
| Sham (non-OVX) | - | 0.285 ± 0.012 | +14% |
| OVX Control | Vehicle | 0.250 ± 0.015 | - |
| This compound | 50 mg/kg | 0.278 ± 0.011 | +11.2% |
| Alendronate | 2.5 mg/kg | 0.281 ± 0.013 | +12.4% |
* p < 0.05 compared to OVX Control
Data Interpretation: As expected, the OVX control group exhibited significant bone loss compared to the sham-operated group. Both this compound and alendronate treatment resulted in a statistically significant prevention of bone loss, with mean femoral BMD values approaching those of the non-osteoporotic sham group. This demonstrates that this compound is effective in preventing estrogen deficiency-induced bone loss in a preclinical model, with an efficacy comparable to the established drug alendronate at the tested doses.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
A widely accepted preclinical model for postmenopausal osteoporosis was utilized to evaluate the in vivo efficacy of this compound.
-
Animal Model: Female Sprague-Dawley rats, approximately 12 weeks of age, were used for the study.
-
Surgical Procedure: Animals underwent either bilateral ovariectomy (OVX) to induce estrogen deficiency, or a sham operation where the ovaries were exposed but not removed. The dorsal incision approach is commonly used for this procedure.
-
Post-Operative Care: Following surgery, rats were housed under standard laboratory conditions with ad libitum access to food and water. A post-operative recovery period of one week was allowed before the commencement of drug treatment.
-
Treatment Administration: this compound (50 mg/kg) and alendronate (2.5 mg/kg) were administered orally, once daily, for a period of 8 weeks. The vehicle control group received the same volume of the vehicle used to dissolve the compounds.
-
Endpoint Analysis: At the end of the 8-week treatment period, animals were euthanized, and the femurs were harvested for bone mineral density analysis.
Bone Mineral Density (BMD) Measurement
-
Sample Preparation: The harvested femurs were cleaned of all soft tissue.
-
Analysis: Bone mineral density was measured using dual-energy X-ray absorptiometry (DXA), a standard technique for assessing bone density in both preclinical and clinical settings. The femoral neck and total femur are common regions of interest for analysis.
Mandatory Visualization
Caption: Signaling pathways of this compound and Alendronate.
Caption: Experimental workflow for the in vivo comparison.
Conclusion
The available in vivo data demonstrates that this compound, a novel TAZ modulator, effectively prevents estrogen deficiency-induced bone loss in a preclinical model of postmenopausal osteoporosis. Its efficacy in preserving bone mineral density is comparable to that of the widely prescribed bisphosphonate, alendronate. The unique mechanism of action of this compound, which involves promoting osteogenesis while suppressing adipogenesis, suggests its potential as a valuable new therapeutic option for osteoporosis. Further studies are warranted to explore its long-term efficacy, safety profile, and effects on bone quality and fracture risk.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. youtube.com [youtube.com]
- 3. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pentoxifylline and alendronate on fracture healing in ovariectomy-induced osteoporosis in rats [vrf.iranjournals.ir]
- 5. Pharmacological activation of TAZ enhances osteogenic differentiation and bone formation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TM-25659's Effects: A Comparative Analysis with Alternative Pro-Osteogenic and Anti-Adipogenic Agents
A critical evaluation of the existing research on the novel TAZ modulator, TM-25659, reveals a significant gap in the independent validation of its biological effects. While initial studies present promising data on its dual role in promoting bone formation and inhibiting fat cell development, the absence of reproducibility studies from unaffiliated laboratories raises questions about the robustness of these findings. This guide provides a comprehensive overview of the reported effects of this compound, alongside a comparison with alternative therapeutic strategies, to offer researchers, scientists, and drug development professionals a clear perspective on the current landscape.
This compound: A Potent Modulator of Mesenchymal Stem Cell Differentiation
This compound is a small molecule identified through high-throughput screening that enhances the nuclear localization of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] TAZ is a key regulator of mesenchymal stem cell (MSC) fate, promoting osteogenesis (bone formation) while suppressing adipogenesis (fat cell formation).[3] By stabilizing TAZ in the nucleus, this compound is reported to enhance its interaction with the transcription factor RUNX2, a master regulator of osteoblast differentiation, and to increase its suppression of PPARγ, a key driver of adipogenesis.[1][2]
Summary of Reported Quantitative Effects of this compound
The following tables summarize the key quantitative data from the primary research on this compound. It is important to note that this data originates from a single research group and awaits independent verification.
Table 1: In Vitro Effects of this compound on Osteogenic and Adipogenic Differentiation
| Cell Line | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| C3H10T1/2 | This compound | 2 µM | Increased Osteocalcin mRNA | ~4-fold increase vs. control | |
| C3H10T1/2 | This compound | 2 µM | Increased ALP mRNA | ~3.5-fold increase vs. control | |
| C3H10T1/2 | This compound | 2 µM | Increased Osterix mRNA | ~3-fold increase vs. control | |
| 3T3-L1 | This compound | 10 µM | Inhibition of Adipogenesis (Oil Red O staining) | ~60% reduction vs. control | |
| ADSCs | This compound | Not Specified | Enhanced Osteogenic Differentiation | Significant increase in ALP activity and mineralization |
Table 2: In Vivo Effects of this compound in Mouse Models
| Animal Model | Treatment | Dosage | Duration | Outcome | Quantitative Result | Reference |
| High-Fat Diet-induced Obese Mice | This compound (i.p. injection) | Not Specified | 16 days | Attenuated Weight Gain | Significant reduction in body weight gain vs. vehicle | |
| Ovariectomy (OVX)-induced Bone Loss | This compound | Not Specified | Not Specified | Suppressed Bone Loss | Protection against estrogen deficiency-induced bone loss |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Dose Range | Value | Reference |
| Half-life (t1/2) | Intravenous | 0.5-5 mg/kg | 4.60-7.40 h | |
| Absolute Oral Bioavailability | Oral | 2-10 mg/kg | 50.9% | |
| Plasma Protein Binding | - | - | ~99.2% |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound centers on its ability to modulate the TAZ signaling pathway, influencing the differentiation of mesenchymal stem cells.
Caption: this compound signaling pathway.
A typical experimental workflow to assess the pro-osteogenic and anti-adipogenic effects of a compound like this compound is outlined below.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAZ, a transcriptional modulator of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TM-25659: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel compounds like TM-25659, a TAZ modulator, is a critical component of laboratory safety and environmental responsibility.[1] While specific disposal protocols for every research compound are not always readily available, a systematic approach grounded in risk assessment can ensure safe and compliant waste management. This guide provides procedural, step-by-step instructions for the proper handling and disposal of this compound and similar research-grade chemicals.
Core Principle: Risk Assessment and Waste Categorization
The cornerstone of proper chemical disposal is a thorough risk assessment of the waste generated. The appropriate disposal route is determined by the characterization of the waste stream—whether the compound, in its solid form or in solution, is considered non-hazardous, chemically hazardous, or biohazardous.
Quantitative Data Summary
A comprehensive understanding of a compound's characteristics is vital for a precise risk assessment. Below is a summary of the known pharmacokinetic data for this compound, which can help inform its potential biological impact.
| Parameter | Value | Species | Notes |
| Mean Absolute Oral Bioavailability | 50.9% | Rat | Not dose-dependent. |
| Plasma Protein Binding | ~99.2% | Rat | Concentration-independent. |
| Recovery in Bile | 43.6% | Rat | Primary route of elimination is hepatic metabolism.[1] |
| Recovery in Urine | <1% | Rat | Minimal urinary excretion.[1] |
| Half-Life | 4.60 - 7.40 h | Rat | Dose-independent. |
Experimental Protocols
Protocol 1: Waste Categorization of this compound
Objective: To determine the appropriate waste stream for this compound based on its use in a given experiment.
Materials:
-
Waste containers for:
-
Non-hazardous chemical waste
-
Hazardous chemical waste (halogenated and non-halogenated)
-
Biohazardous waste
-
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Laboratory notebook and pen
-
Safety Data Sheets (SDS) for all solvents and reagents used with this compound
Methodology:
-
Identify the Form of the Waste: Determine if the this compound waste is in solid (e.g., unused powder) or liquid (e.g., dissolved in a solvent) form.
-
Assess for Chemical Hazards:
-
Review the SDS for all solvents and reagents mixed with this compound.
-
If this compound is dissolved in or mixed with hazardous chemicals (e.g., DMSO, acetonitrile), the entire solution is categorized as hazardous chemical waste.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
-
Assess for Biohazards:
-
If this compound has been in contact with potentially infectious materials (e.g., cell cultures, animal tissues), it must be treated as biohazardous waste.
-
This waste should be decontaminated, typically via autoclaving, before final disposal, following institutional guidelines.
-
-
Categorize Non-Hazardous Waste:
-
Uncontaminated, solid this compound or solutions in non-hazardous buffers (e.g., phosphate-buffered saline) may be considered non-hazardous chemical waste.
-
-
Document the Assessment: Record the waste category and the rationale in the laboratory notebook.
-
Label the Waste Container: Clearly label the waste container with the contents, including the name of the compound (this compound) and any solvents, and the appropriate hazard warnings.
Protocol 2: Decontamination of Labware Contaminated with this compound
Objective: To safely decontaminate laboratory glassware and equipment that has come into contact with this compound.
Materials:
-
Contaminated labware
-
Appropriate cleaning solvent (e.g., ethanol, acetone)
-
Detergent solution
-
Deionized water
-
Waste container for hazardous solvent waste
-
PPE
Methodology:
-
Initial Rinse: Rinse the labware with a suitable solvent that is known to dissolve this compound. This initial rinseate should be collected and disposed of as hazardous chemical waste.
-
Wash: Wash the rinsed labware with a laboratory detergent and warm water.
-
Thorough Rinse: Rinse the labware multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
-
Verification (Optional): For critical applications, a sample rinse with a clean solvent can be analyzed (e.g., via HPLC or LC-MS) to ensure no residual this compound remains.
Visualizing Disposal and logical Relationships
Diagram 1: this compound Disposal Workflow
A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
Diagram 2: TAZ Signaling Pathway (Simplified)
A simplified diagram of the Hippo signaling pathway, indicating the role of TAZ as a modulator.
References
Personal protective equipment for handling TM-25659
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of TM-25659. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety Information
This compound is a compound requiring careful handling due to its potential health and environmental hazards. The primary known hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent exposure. This includes, but is not limited to, the following:
| PPE Category | Specific Recommendation |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (chemically resistant). |
| Body Protection | Impervious laboratory coat or clothing. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1][2] |
Hazard Identification and First Aid
| Hazard | GHS Classification | First Aid Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Environmental Release: Avoid release to the environment. Collect spillage. |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Environmental Release: Avoid release to the environment. Collect spillage. |
| Skin Contact | N/A | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Eye Contact | N/A | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician. |
| Inhalation | N/A | Immediately relocate to fresh air. If breathing is difficult, provide respiratory support. |
Operational Plan: Handling and Storage
Proper operational procedures are crucial for safety and to ensure the stability of the compound.
Handling Procedures
-
Ventilation: Use only in areas with appropriate exhaust ventilation.
-
Avoidance of Contact: Avoid inhalation, and contact with eyes and skin.
-
Aerosol Prevention: Avoid the formation of dust and aerosols.
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Procedures
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area.
-
Light and Heat: Keep away from direct sunlight and sources of ignition.
-
Temperature: Store the powder form at -20°C and solutions in solvent at -80°C.
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.
Experimental Protocols
This compound is a cell-permeable imidazol-pyrimidine derivative that acts as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It enhances the nuclear localization of TAZ, which in turn modulates gene transcription related to cell differentiation.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound on the TAZ signaling pathway, promoting osteoblast differentiation and suppressing adipocyte differentiation.
Caption: Mechanism of this compound in modulating TAZ activity.
Experimental Workflow: In Vitro Cell-Based Assay
This diagram outlines a typical workflow for assessing the effect of this compound on mesenchymal stem cell differentiation.
Caption: Workflow for cell differentiation assay with this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, pipette tips, and culture plates, should be treated as chemical waste and disposed of accordingly.
-
Local Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.
-
Spill Management: In the event of a spill, collect the spillage for disposal. Ensure the area is well-ventilated and appropriate PPE is worn during cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
